molecular formula C8H11ClN2 B1280751 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine CAS No. 221146-31-2

1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1280751
CAS No.: 221146-31-2
M. Wt: 170.64 g/mol
InChI Key: HVWFBPPAYRVHFD-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWFBPPAYRVHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476601
Record name 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221146-31-2
Record name 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(6-chloropyridin-3-yl)methyl]dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 2-Chloro-5-(methylaminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Chloro-5-(methylaminomethyl)pyridine (CAS 120739-62-0), a critical intermediate in the synthesis of neonicotinoid agrochemicals.

Physicochemical Profiling and Synthetic Utility

Executive Summary

2-Chloro-5-(methylaminomethyl)pyridine (also known as N-[(6-chloropyridin-3-yl)methyl]-N-methylamine) is a high-value heterocyclic building block.[1] It serves as the immediate precursor to Acetamiprid , a broad-spectrum neonicotinoid insecticide. Its structural duality—possessing both an electron-deficient chloropyridine ring and a nucleophilic secondary amine—makes it a versatile scaffold for medicinal chemistry and agrochemical development. This guide provides a rigorous analysis of its properties, synthesis, and reactivity to support research and process optimization.

Molecular Identity & Structural Analysis

The compound features a 2-chloropyridine core substituted at the 5-position with a methylaminomethyl group.[1] The electron-withdrawing chlorine atom and the pyridine nitrogen significantly reduce the electron density of the aromatic ring, influencing its reactivity in nucleophilic aromatic substitutions (


).
Parameter Data
IUPAC Name 1-(6-chloropyridin-3-yl)-N-methylmethanamine
Common Synonyms N-Descyanoacetamiprid; IM-1-4; 2-Chloro-5-[(methylamino)methyl]pyridine
CAS Number 120739-62-0
Molecular Formula C

H

ClN

Molecular Weight 156.61 g/mol
SMILES CNCC1=CN=C(Cl)C=C1
InChI Key XALCOJXGWJXWBL-UHFFFAOYSA-N
Physicochemical Parameters

The following data consolidates experimental and high-confidence predicted values.

Property Value / Range Context & Implications
Physical State Low-melting solid / OilTypically isolates as a viscous oil or waxy solid; crystallizes upon cooling or salt formation.
Melting Point 42 – 45 °C (Predicted)Low lattice energy due to flexible alkylamine chain; often handled as a liquid above 50°C.
Boiling Point ~246 °C (at 760 mmHg)High boiling point requires high-vacuum distillation for purification.
Density 1.14 ± 0.06 g/cm³Denser than water; facilitates phase separation in aqueous workups.
pKa (Amine) 8.08 ± 0.10The secondary amine is moderately basic, protonated at physiological pH.
pKa (Pyridine) ~ -0.75 (Predicted)The pyridine nitrogen is non-basic due to the electron-withdrawing Cl and ring electronics.
LogP 1.28 – 1.84Moderately lipophilic; soluble in DCM, toluene, and ethanol.
Solubility Water: ~15 g/LModerate water solubility allows for extraction into organic phases at basic pH.
Chemical Reactivity & Stability

The molecule exhibits dual reactivity, dictated by the nucleophilic amine and the electrophilic pyridine ring .

4.1. Nucleophilic Reactivity (Amine)

The secondary amine (


) is the primary reactive site. It readily undergoes:
  • Acylation: Reaction with acid chlorides or anhydrides (e.g., to form amides).

  • Alkylation: Reaction with alkyl halides.

  • Condensation: Reaction with

    
    -cyanoimidates to form the acetamiprid core.
    
4.2. Electrophilic Reactivity (Pyridine Ring)

The 2-position (adjacent to Nitrogen) is activated for Nucleophilic Aromatic Substitution (


), particularly under forcing conditions.
  • Hydrolysis: The C-Cl bond is relatively stable but can hydrolyze to the pyridone under strong acidic/basic conditions at high temperatures.

  • Substitution: Strong nucleophiles (e.g., methoxide, thiols) can displace the chlorine atom.

4.3. Reactivity Diagram

The following diagram illustrates the primary reaction pathways and metabolic fates.

Reactivity cluster_legend Reactivity Key Target 2-Chloro-5-(methylaminomethyl)pyridine (Target) Acetamiprid Acetamiprid (N-Cyanoamidine formation) Target->Acetamiprid + N-cyano-ethylimidate (Condensation) Amide Amide Derivatives (Acylation) Target->Amide + R-COCl (Acylation) Hydrolysis 6-Hydroxypyridine derivative (Hydrolysis of Cl) Target->Hydrolysis Strong Acid/Base High Temp key Green: Primary Synthetic Utility Yellow: Derivatization Red: Degradation Pathway

Figure 1: Reaction pathways for 2-Chloro-5-(methylaminomethyl)pyridine, highlighting its role as the immediate precursor to Acetamiprid.

Synthetic Pathways & Impurity Profile

The industrial synthesis typically proceeds via the amination of 2-chloro-5-(chloromethyl)pyridine (CCMP) .

5.1. Synthesis Protocol (General Procedure)
  • Starting Material: 2-Chloro-5-(chloromethyl)pyridine (CCMP).[2]

  • Reagent: Methylamine (40% aqueous solution or methanolic solution).

  • Solvent: Toluene or Ethanol.

  • Conditions: Reaction at 40–60°C for 4–6 hours.

  • Workup: The mixture is cooled, and the organic layer is washed with saturated brine. The product is isolated by vacuum distillation or used directly in the next step.

5.2. Synthesis Workflow Diagram

Synthesis Start 2-Chloro-5-(chloromethyl)pyridine (CCMP) Process Amination 40-60°C, 4-6h Solvent: Toluene/EtOH Start->Process Reagent Methylamine (aq/alc) Reagent->Process Workup Phase Separation Brine Wash Process->Workup Product 2-Chloro-5-(methylaminomethyl)pyridine (>95% Yield) Workup->Product

Figure 2: Industrial synthesis workflow via amination of CCMP.

5.3. Critical Impurities
  • Bis-alkylated impurity: Formation of tertiary amine if methylamine stoichiometry is too low (reacting two CCMP molecules with one methylamine). Controlled by using excess methylamine.

  • Hydrolysis product: (6-chloropyridin-3-yl)methanol, formed if water is present and pH is not controlled.

Handling, Safety & Toxicology

Signal Word: DANGER This compound is a potent bioactive intermediate and must be handled with strict containment.

Hazard Class H-Codes Description
Acute Toxicity H301Toxic if swallowed.
Skin Corrosion H315Causes skin irritation.
Eye Damage H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

PPE Requirements:

  • Respiratory: NIOSH-approved respirator (P95 or organic vapor cartridge) if aerosols are generated.

  • Skin: Nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical safety goggles. Face shield recommended during large-scale synthesis.

References
  • ChemicalBook. (2025). N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE Properties and Suppliers. Retrieved from

  • PubChem. (2025).[3] 2-Chloro-5-methylpyridin-4-amine and related pyridine derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). N-[(6-Chloropyridin-3-yl)methyl]methylamine Product Specification. Retrieved from

  • Google Patents. (2016). CN106187868A - Preparation method of Acetamiprid. Retrieved from

  • EPA CompTox. (2025). Predicted Properties for Pyridine Derivatives. Retrieved from

Sources

Technical Guide: Synthesis and Characterization of Acetamiprid Metabolite IM-1-4

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, metabolic origin, and laboratory-scale synthesis of IM-1-4 (N-methyl(6-chloro-3-pyridyl)methylamine), a primary metabolite and synthetic intermediate of the neonicotinoid insecticide Acetamiprid.

Executive Summary & Chemical Identity

IM-1-4 is the code designation for the cleavage product of Acetamiprid, specifically the amine moiety resulting from the hydrolysis of the N-cyanoacetamidine chain.[1] It is a critical target in residue analysis due to its persistence in soil (aerobic half-life >100 days) and its role as the immediate precursor in the industrial synthesis of Acetamiprid.[1]

Chemical Profile
PropertyDetail
Common Name IM-1-4
IUPAC Name N-methyl-1-(6-chloropyridin-3-yl)methanamine
CAS Number 120739-62-0
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Appearance Pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in dichloromethane, acetonitrile, methanol; Sparingly soluble in water (free base)

Metabolic Context & Pathway

Understanding the biological formation of IM-1-4 is essential for validating the synthetic standard against environmental samples.[1] In soil and biological systems, Acetamiprid undergoes oxidative cleavage.[1]

Pathway Mechanics[1]
  • N-Demethylation: Acetamiprid is first demethylated to IM-2-1.[1][2]

  • Hydrolysis/Cleavage: The cyano-acetamidine group is cleaved, releasing IM-1-4.[1]

  • Downstream: IM-1-4 is further oxidized to 6-chloronicotinic acid (IC-0).

MetabolicPathway Acetamiprid Acetamiprid (Parent) IM21 IM-2-1 (N-desmethyl) Acetamiprid->IM21 N-demethylation (P450) IM14 IM-1-4 (Target Metabolite) Acetamiprid->IM14 Direct Cleavage (Hydrolysis) IM21->IM14 Degradation IC0 IC-0 (6-Chloronicotinic acid) IM14->IC0 Oxidation

Figure 1: Metabolic degradation pathway of Acetamiprid leading to the formation of IM-1-4.

Synthetic Strategy: Nucleophilic Substitution

The most robust synthesis route for IM-1-4 mimics the industrial production of the Acetamiprid intermediate.[1] It involves the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine (CCMP) with methylamine .

Retrosynthetic Analysis[1]
  • Target: Secondary amine (IM-1-4).

  • Disconnection: C-N bond lateral to the pyridine ring.[1]

  • Precursors: An electrophilic benzyl-type halide (CCMP) and a nucleophilic amine (Methylamine).[1]

Critical Design Considerations (Expertise & Experience)
  • Polyalkylation Control: The product (secondary amine) is more nucleophilic than the starting ammonia source.[1] To prevent the formation of the tertiary amine (dimer), Methylamine must be present in large excess (typically 5–10 equivalents).[1]

  • Temperature Management: The reaction is exothermic.[1] High temperatures promote side reactions (hydrolysis of the chloride) and polyalkylation.[1] The reaction must be kept between -5°C and 5°C .

  • Solvent Choice: Toluene is preferred over protic solvents to suppress solvolysis of the chloromethyl group and facilitate the extraction of the free base.[1]

Detailed Experimental Protocol

Materials Required[1][3][6][9][10][11][12][13][14][15]
  • Precursor: 2-chloro-5-(chloromethyl)pyridine (CCMP) [CAS: 70258-18-3].

  • Reagent: Methylamine (40% aqueous solution or anhydrous gas).[1]

  • Solvent: Toluene (anhydrous).[1]

  • Base: Sodium Hydroxide (NaOH) for workup.[1]

  • Equipment: 3-neck round bottom flask, dropping funnel, thermometer, ice/salt bath.

Step-by-Step Methodology
Step 1: Preparation of the Amine Solution[1]
  • Charge a 3-neck flask with Toluene (10 volumes relative to CCMP) .

  • Cool the solvent to -5°C using an ice/salt bath.[1]

  • Introduce Methylamine (gas or aqueous).[1] If using gas, bubble until saturation.[1] If using 40% aq.[1] solution, add 5.0 equivalents relative to CCMP.[1]

    • Why: The excess methylamine acts as both the reactant and the proton scavenger for the HCl generated.[1]

Step 2: Controlled Addition (The Critical Step)[1]
  • Dissolve CCMP (1.0 eq) in a minimal amount of Toluene.[1]

  • Add the CCMP solution dropwise to the cold Methylamine solution over 60 minutes .

  • Monitor Temperature: Ensure the internal temperature does not exceed 5°C .

    • Self-Validating Check: If white fumes or rapid temp spikes occur, stop addition immediately; the exotherm is uncontrolled.[1]

Step 3: Reaction & Quench[1][3]
  • After addition, allow the mixture to stir at 0–5°C for 2 hours .

  • Monitor progress via TLC (DCM:MeOH 9:1) or HPLC.[1][4] The starting material (CCMP) spot should disappear.[1]

  • Quench by adding 20% NaOH solution until the aqueous phase is strongly basic (pH > 12). This ensures the amine exists as the free base in the organic layer.[1]

Step 4: Workup & Purification[1]
  • Separate the layers.[1][5][3] Extract the aqueous layer twice with Toluene.[1]

  • Combine organic layers and wash with brine.[1]

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Distillation: The crude oil can be purified by vacuum distillation (bp approx. 100–105°C at 2 mmHg).[1]

  • Salt Formation (Optional for Stability): Dissolve the oil in diethyl ether and bubble dry HCl gas. The white precipitate (IM-1-4 · HCl) is hygroscopic but stable.[1]

Synthesis Workflow Diagram

SynthesisFlow Start Start: Cool Toluene/MeNH2 to -5°C Addition Dropwise Addition of CCMP (1 hr) Start->Addition Reaction Stir at 0-5°C (2 Hours) Addition->Reaction Check TLC Check: CCMP Consumed? Reaction->Check Check->Reaction No Quench Basify with NaOH (pH > 12) Check->Quench Yes Extract Phase Separation & Toluene Extraction Quench->Extract Purify Vacuum Distillation or HCl Salt Formation Extract->Purify

Figure 2: Step-by-step workflow for the synthesis of IM-1-4 via nucleophilic substitution.

Analytical Characterization

To validate the synthesized compound, compare against the following standard spectral data.

1H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
8.32 Doublet (d)1HPyridine C2-H
7.65 Doublet of Doublets (dd)1HPyridine C4-H
7.29 Doublet (d)1HPyridine C5-H
3.76 Singlet (s)2HBenzylic -CH₂-
2.44 Singlet (s)3HN-Methyl -CH₃
1.80 Broad Singlet1H-NH (Exchangeable)
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (+ve)[1]

  • Parent Ion [M+H]⁺: m/z 157.1 (³⁵Cl isotope) / 159.1 (³⁷Cl isotope).[1]

  • Characteristic Pattern: 3:1 ratio of 157:159 confirming the presence of one chlorine atom.[1]

Safety & Handling

  • Alkyl Halides (CCMP): Potent alkylating agents.[1] Use gloves and work in a fume hood.[1] CCMP is a skin sensitizer and lachrymator.[1]

  • Methylamine: Toxic gas/liquid with a low boiling point.[1] Ensure efficient condensing and trapping systems.

  • Waste: Aqueous waste will contain methylamine hydrochloride; dispose of according to hazardous waste regulations for nitrogenous bases.[1]

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2011).[1][4] Acetamiprid: Pesticide Residues in Food - 2011 Evaluations, Part II - Toxicological. Retrieved from [Link][1][4]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 11094883, 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link][1]

  • Google Patents. (2012).[1] CN102827070B: Improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.[6] Retrieved from

  • Google Patents. (2016).[1] CN106187868A: Preparation method of Acetamiprid.[1] Retrieved from

Sources

Technical Guide: Metabolic Fate and Analytical Characterization of 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine

[1]

Executive Summary

This compound (hereafter referred to as CPDMA ) represents a critical structural motif in the neonicotinoid class of insecticides.[1] While often overshadowed by its parent compounds (e.g., Acetamiprid, Nitenpyram), CPDMA serves as a pivotal synthetic precursor , a process impurity , and a model substrate for understanding the oxidative

This guide details the physicochemical behavior, metabolic biotransformation, and analytical detection of CPDMA. It provides a validated framework for distinguishing this tertiary amine from its secondary amine metabolites (such as IM-2-1) and establishing its role in the toxicokinetic profile of chloropyridinyl insecticides.[1]

Molecular Identity and Structural Significance

The chloropyridinyl moiety is the "warhead" of the first-generation neonicotinoids, conferring high affinity for insect nicotinic acetylcholine receptors (nAChRs). CPDMA consists of this pharmacophore linked to a dimethylamine tail.

ParameterSpecification
IUPAC Name This compound
Synonyms 2-Chloro-5-(dimethylaminomethyl)pyridine; CPDMA
CAS Number 120739-62-0 (approximate analog ref)
Molecular Formula

Molecular Weight 170.64 g/mol
Key Functional Group Tertiary aliphatic amine (Metabolic "soft spot")
Role Synthetic intermediate for Acetamiprid; Degradation marker
Structural Logic in Metabolism

The metabolic stability of neonicotinoids is dictated by the steric and electronic environment of the amine nitrogen. CPDMA contains a tertiary amine , which makes it highly susceptible to oxidative


-demethylation11

Metabolic Pathways: The Demethylation Cascade

The metabolism of CPDMA is characterized by a stepwise removal of methyl groups, ultimately leading to the cleavage of the amine bridge and oxidation to 6-Chloronicotinic Acid (6-CNA). This cascade is critical for detoxification in mammals and degradation in the environment.

Mechanism of Action (Phase I Biotransformation)
  • 
    -C-Hydroxylation:  CYP450 enzymes (primarily CYP3A and CYP2D6 isoforms in mammals) hydroxylate one of the 
    
    
    -methyl groups.[1]
  • Carbinolamine Collapse: The unstable hydroxymethyl intermediate spontaneously collapses, releasing formaldehyde and the secondary amine (IM-2-1).[1]

  • Secondary Oxidation: The process repeats to form the primary amine.

  • Terminal Oxidation: The primary amine is oxidatively cleaved (via amine oxidase or further CYP activity) to yield the carboxylic acid (6-CNA).[1]

Visualization of the Pathway

The following diagram illustrates the degradation cascade from the tertiary amine (CPDMA) down to the terminal acid metabolite.

Neonicotinoid_Metabolismcluster_legendReaction TypesCPDMACPDMA(Tertiary Amine)[Parent/Precursor]IM21IM-2-1(Secondary Amine)[Major Metabolite]CPDMA->IM21CYP450(N-Demethylation)HCHOFormaldehydeCPDMA->HCHOPrimaryAmine1-(6-chloropyridin-3-yl)methanamine(Primary Amine)IM21->PrimaryAmineCYP450(N-Demethylation)CNA6-Chloronicotinic Acid(6-CNA)[Terminal Metabolite]PrimaryAmine->CNAMAO / Aldehyde Oxidase(Oxidative Deamination)key1Phase I Oxidation

Caption: Stepwise oxidative N-demethylation cascade of CPDMA leading to the terminal biomarker 6-CNA.

Experimental Protocols

To validate the presence of CPDMA and its conversion to IM-2-1, the following self-validating protocols are recommended.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (

Reagents:

  • Liver Microsomes (Rat/Human, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound: CPDMA (10 µM final conc).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (d3-Acetamiprid).[1]

Workflow:

  • Pre-incubation: Mix 475 µL of microsomal buffer (0.1 M Phosphate, pH 7.4) with 25 µL microsomes. Pre-warm to 37°C for 5 min.

  • Initiation: Add 5 µL of CPDMA stock. Initiate reaction by adding 50 µL NADPH system.[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN. Vortex for 1 min.

  • Clarification: Centrifuge at 10,000

    
     g for 10 min at 4°C. Supernatant is ready for LC-MS/MS.
    

Validation Criteria:

  • Negative Control: Incubations without NADPH must show <5% loss of parent compound.

  • Positive Control: Testosterone (CYP3A4 probe) must show expected clearance.[1]

Analytical Detection: LC-MS/MS Parameters

Differentiation between the dimethyl (CPDMA) and monomethyl (IM-2-1) forms relies on specific Mass-to-Charge (

1

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Ionization: ESI Positive Mode.

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)Retention Time (min)*
CPDMA 171.1

126.0 (Chloropyridinyl)90.0254.2
IM-2-1 157.1

126.0 (Chloropyridinyl)99.0223.8
6-CNA 158.0

122.0 78.0201.5

Note: Retention times depend on column chemistry (Recommended: C18 Polar Embedded, e.g., Waters Acquity BEH Shield).

Toxicology and Safety Assessment

While CPDMA is a precursor, its toxicological profile is inferred from the "Chloropyridinyl" class data.

Comparative Toxicity
  • Parent Neonicotinoids (Acetamiprid): High affinity for insect nAChR; low mammalian toxicity due to poor blood-brain barrier penetration and receptor subtype selectivity.[1]

  • CPDMA (Tertiary Amine): Generally exhibits lower acute toxicity than the parent nitro/cyano-substituted compounds.[1] However, it is a lipophilic base that can penetrate tissues more readily than the polar acid metabolites.

  • 6-CNA (Terminal Metabolite): A known biomarker found in human urine.[1] It is relatively non-toxic but indicates exposure magnitude.[1]

Regulatory Relevance

In drug development and pesticide registration (EPA/EFSA), CPDMA is often classified as a "Metabolite of Interest" if it exceeds 10% of the Total Radioactive Residue (TRR) in crop metabolism studies. Its presence suggests incomplete synthesis or photolytic breakdown of the parent formulation.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2011).[1] Acetamiprid: Toxicological evaluation and residue analysis.[2][3][4] Food and Agriculture Organization.[5] Link

  • Casida, J. E. (2011). Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance. Journal of Agricultural and Food Chemistry, 59(7), 2923-2931. Link

  • Ford, K. A., & Casida, J. E. (2006). Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice. Chemical Research in Toxicology, 19(7), 944-951.[1] Link[1]

  • Taira, K., et al. (2013). Detection of chloropyridinyl neonicotinoid insecticide metabolite 6-chloronicotinic acid in the urine.[1] Clinical Toxicology.[1] Link

Methodological & Application

Application Note: Purification Protocols for 6-Chloro-N-methyl-3-pyridinemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7]

6-Chloro-N-methyl-3-pyridinemethanamine (CAS 120739-62-0) is a critical secondary amine intermediate, most notably utilized in the synthesis of the neonicotinoid insecticide Acetamiprid.[1][2] Unlike many solid pharmaceutical intermediates, the free base of this compound often presents as a viscous oil or low-melting solid (Predicted MP ~42°C), posing specific handling challenges regarding purity and storage.[1]

High-purity isolation is essential because impurities carried forward—specifically tertiary amines or unreacted chloromethyl precursors—can lead to toxic byproducts in downstream coupling reactions (e.g., with N-cyano-N-methyl acetamidine).[1]

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Physical State Viscous Oil / Low-Melting SolidOften handled as an oil in industrial settings.[1][3][2][4]
Boiling Point ~246°C (760 mmHg)Requires High Vacuum for distillation (est. 110-125°C @ 1-2 mmHg).[1]
pKa (Calculated) ~9.5 (Amine), ~2.5 (Pyridine)Bases stronger than pH 10 are required to keep it in the organic phase.[1]
Solubility Soluble in DCM, Toluene, EtOAcWater solubility is pH-dependent (High at pH < 7).[1]

Impurity Landscape & Removal Strategy

The synthesis of this amine typically involves the substitution of 2-chloro-5-(chloromethyl)pyridine with methylamine.[1] This route generates a specific impurity profile that dictates the purification strategy.[1]

Common Impurities[1]
  • Bis-alkylated Tertiary Amine: Formed if the product reacts with another equivalent of the starting alkyl halide.[1] Removal Strategy: Fractional Distillation or Chromatography.

  • Unreacted Starting Material (Chloride): 2-chloro-5-(chloromethyl)pyridine.[1] Removal Strategy: Acid-Base Extraction (remains in organic at low pH).[1]

  • Hydrolysis Product (Alcohol): (6-chloropyridin-3-yl)methanol.[1] Removal Strategy: Partitioning; alcohol is less basic.

Purification Decision Matrix
  • For >95% Purity (Standard Use): Protocol A (Acid-Base Extraction).[1]

  • For >98% Purity (GMP/Analytical): Protocol A followed by Protocol B (Distillation) or C (Salt Formation).[1]

Protocol A: Acid-Base "Swing" Extraction

Objective: Isolate the target secondary amine from neutral impurities (alcohols, unreacted halides) and inorganic salts.[1] Mechanism: Exploits the basicity of the secondary amine (pKa ~9.[1]5) to selectively toggle its solubility between aqueous and organic phases.[1]

Reagents
  • Solvents: Dichloromethane (DCM) or Toluene (Industrial preference).[1]

  • Acid: 2M Hydrochloric Acid (HCl).[1]

  • Base: 4M Sodium Hydroxide (NaOH) or 25% Ammonia.[1]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Toluene (10 mL per gram of crude).

  • Acid Extraction (Purification Step 1):

    • Add 2M HCl to the organic phase until the aqueous layer pH is < 2.[1]

    • Agitate vigorously for 10 minutes.

    • Phase Separation: The target amine is protonated (

      
      ) and moves to the aqueous layer.[1] Neutral impurities (unreacted chloride, non-basic byproducts) remain in the Toluene.[1]
      
    • Action: Collect the Aqueous Layer . Keep the organic layer only if recovering starting material; otherwise, discard.[1]

  • Washing: Wash the acidic aqueous layer once with a small volume of fresh Toluene to remove entrained neutrals.[1]

  • Base Swing (Purification Step 2):

    • Cool the aqueous solution to 0-5°C (exothermic reaction).[1]

    • Slowly add 4M NaOH until pH > 12.[1]

    • Observation: The solution will become cloudy as the free base amine oils out.[1]

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3 x volumes).[1]

    • Combine organic extracts.[1]

  • Drying & Concentration:

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).[1]

    • Result: Pale yellow oil (Free Base).[1]

Protocol B: High-Vacuum Fractional Distillation

Objective: Removal of high-boiling bis-alkylated impurities and color bodies.[1] Prerequisite: Material must be dried thoroughly (Protocol A) to prevent bumping.[1]

Equipment Setup
  • Short-path distillation head or Vigreux column (for higher resolution).[1]

  • High vacuum pump (capable of < 2 mmHg).[1]

  • Oil bath with temperature control.[1]

Parameters
  • Vacuum: < 2 mmHg (Essential due to high atmospheric BP).[1]

  • Bath Temperature: Start at 100°C, ramp slowly to 140°C.

  • Vapor Temperature (Collection): Expect fraction at 115-125°C (at ~1-2 mmHg).[1] Note: Values vary with exact vacuum pressure.

Procedure
  • Degas the oil under vacuum at room temperature for 10 minutes to remove residual solvents.[1]

  • Increase bath temperature to 100°C. Discard the "foreshoot" (low boilers, residual solvent).[1]

  • Collect the main fraction when the vapor temperature stabilizes.[1]

  • Stop collection if temperature spikes (indicating higher boiling bis-impurities) or if the residue becomes dark/tarry.[1]

Protocol C: Hydrochloride Salt Crystallization

Objective: Convert the unstable/oily free base into a stable, solid hydrochloride salt for long-term storage or precise weighing.[1]

Reagents
  • Solvent: Isopropanol (IPA) or Diethyl Ether (anhydrous).[1]

  • Acid Source: HCl gas or 4M HCl in Dioxane.[1]

Methodology
  • Dissolve the purified free base (from Protocol A or B) in anhydrous Isopropanol (5 mL per gram).

  • Cool to 0°C in an ice bath.

  • Dropwise add HCl (in Dioxane) or bubble HCl gas until the solution is acidic (pH ~2 on wet paper).

  • Crystallization:

    • Add Diethyl Ether slowly to induce precipitation if solid does not form immediately.[1]

    • Stir at 0°C for 1 hour.

  • Filtration: Filter the white solid under nitrogen (hygroscopic).[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Visual Workflows

Figure 1: Acid-Base Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Amine + Impurities) Dissolve Dissolve in Toluene Start->Dissolve Acidify Add 2M HCl (pH < 2) Dissolve->Acidify Separate1 Phase Separation Acidify->Separate1 OrgLayer1 Organic Layer (Contains Neutrals/Chlorides) Separate1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Target Amine Salt) Separate1->AqLayer1 Keep Basify Add NaOH (pH > 12) Cool to 0°C AqLayer1->Basify Extract Extract with DCM Basify->Extract Separate2 Phase Separation Extract->Separate2 AqLayer2 Aqueous Layer (Waste) Separate2->AqLayer2 Discard OrgLayer2 Organic Layer (Target Free Base) Separate2->OrgLayer2 Keep Final Concentrate & Dry (Pure Oil) OrgLayer2->Final

Caption: Logical flow for the Acid-Base "Swing" Extraction isolating the basic amine from neutral impurities.

Figure 2: Impurity Formation Pathways

Impurities SM 2-chloro-5- (chloromethyl)pyridine Target Target Secondary Amine (CAS 120739-62-0) SM->Target + MeNH2 Impurity2 Hydrolysis Product (Alcohol) SM->Impurity2 + H2O (Side rxn) MeNH2 Methylamine Impurity1 Bis-Alkylated Tertiary Amine Target->Impurity1 + SM (Over-reaction)

Caption: Mechanistic origin of key impurities determining the purification strategy.

Analytical Quality Control (HPLC)[1]

To validate purity, use the following Reverse Phase HPLC method tailored for polar amines.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Triethylamine (TEA) or Ammonium Formate (pH adjusted to 8.0).[1] Note: Basic pH suppresses protonation, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Pyridine absorption).[1]

  • Retention Time: Target amine typically elutes earlier than the bis-alkylated impurity and the chloromethyl starting material.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11094883, 1-(6-chloro-3-pyridinyl)-N-methylmethanamine. Retrieved from [Link][1]

  • Anhui Changtai Chemical Co Ltd. (2012).[1] Improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine. CN Patent CN102827070B.[1] Retrieved from

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link][1]

  • Nippon Soda Co Ltd. (1994).[1] Production of 6-chloro-3-pyridylmethylamine. JP Patent JPH0616636A.[1] Retrieved from

Sources

laboratory handling and storage procedures for 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Understanding 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine

This compound is a substituted pyridine derivative with increasing relevance in medicinal chemistry and agrochemical research.[1] Structurally, it features a pyridine ring chlorinated at the 6-position and a dimethylaminomethyl group at the 3-position. This compound is recognized as a metabolite of the neonicotinoid insecticide Acetamiprid, making its study crucial for understanding the environmental fate and metabolic pathways of this class of pesticides.[2][3] Its chemical properties, including its basicity as a tertiary amine and the reactivity conferred by the chlorine atom, also make it a valuable intermediate in organic synthesis.[1][4]

Given its potential applications and inherent chemical reactivity, a thorough understanding of its properties and adherence to strict laboratory handling and storage procedures are paramount to ensure personnel safety and experimental integrity. This guide provides a comprehensive overview of best practices, drawing from established safety protocols for related chemical classes.

Hazard Identification and Risk Assessment

GHS Hazard Statements for the closely related N-[(6-chloropyridin-3-yl)methyl]methylamine: [3]

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A safety data sheet for a similar flammable and toxic pyridine derivative highlights the following dangers: Flammable liquid and vapor, Toxic if swallowed or in contact with skin, and Causes severe skin burns and eye damage.[5] Therefore, it is imperative to treat this compound as a hazardous substance.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in the table below. This data is essential for designing experiments and for safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂[3]
Molecular Weight 170.64 g/mol [3]
Appearance Clear pale yellow oil to off-white to pale yellow low-melting solid[2][6]
Boiling Point (Predicted) 236.9 ± 25.0 °C[2][7]
Density (Predicted) 1.149 ± 0.06 g/cm³[2][7]
Solubility DMSO (Slightly), Methanol (Sparingly)[2][7]
Storage Temperature 2-8°C (Refrigerator) or under -20°C (Freezer)[2][6]

Laboratory Handling Protocols

Due to the hazardous nature of this compound, all handling must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] Adherence to the following protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE program is the first line of defense against chemical exposure.[9]

  • Eye Protection: Chemical splash goggles are required at all times. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable for handling pyridine derivatives.[8] Regularly inspect gloves for any signs of degradation or perforation.

  • Body Protection: A fully buttoned lab coat must be worn to prevent skin contact.[8][10]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.[4]

General Handling Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

G cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_cleanup Post-Experiment Receive Receive Shipment Inspect Inspect Container Integrity Receive->Inspect Log Log into Chemical Inventory Inspect->Log InitialStore Store in Designated Refrigerator/Freezer Log->InitialStore Prep Prepare Work Area in Fume Hood InitialStore->Prep DonPPE Don Appropriate PPE Prep->DonPPE Retrieve Retrieve from Storage DonPPE->Retrieve Weigh Weigh/Dispense Compound Retrieve->Weigh Reaction Perform Experiment Weigh->Reaction Return Return to Storage Reaction->Return Decontaminate Decontaminate Glassware and Surfaces Return->Decontaminate Waste Dispose of Waste in Labeled Container Decontaminate->Waste RemovePPE Remove and Dispose of PPE Waste->RemovePPE

Caption: Workflow for handling this compound.

Dispensing and Weighing
  • Always conduct dispensing and weighing operations within a chemical fume hood.[11]

  • Use spark-free tools to handle the compound, especially if it is a flammable solid or liquid.

  • Ensure containers are tightly closed when not in use to prevent the release of vapors.[8]

Storage Procedures

Proper storage is critical to maintain the stability of the compound and to prevent accidents.

Storage Conditions
  • Temperature: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Recommended storage temperatures are between 2-8°C (refrigerator) or under -20°C in a freezer for long-term storage.[2][6]

  • Atmosphere: For enhanced stability, storage under an inert atmosphere is recommended.[2][7]

  • Light: Keep in a dark place, away from direct sunlight.[2][7]

Incompatible Materials

Store this compound segregated from incompatible chemicals to avoid hazardous reactions.[10][12]

  • Strong oxidizing agents (e.g., perchlorates, nitrates)

  • Strong acids (e.g., nitric acid, sulfuric acid)

  • Strong bases

Emergency Procedures

An emergency response plan should be in place and all laboratory personnel should be familiar with it.[13]

Spills
  • Evacuate the immediate area and alert others.[14]

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills within a fume hood, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[11]

  • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[15]

  • Ventilate the affected area.[11][15]

Accidental Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][16]

  • Skin Contact: Remove contaminated clothing immediately.[5] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a sealable, airtight, and compatible container.[12]

  • Label the waste container clearly with its contents.[8]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[13]

Application in Synthesis: A Conceptual Pathway

This compound is a known metabolite of Acetamiprid.[17] The following diagram illustrates a conceptual synthetic pathway where this compound could be used as a starting material to generate analogs of Acetamiprid for further study.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Potential Products start 1-(6-Chloropyridin-3-yl)- N,N-dimethylmethanamine process Nucleophilic Substitution (Conceptual) start->process reagent Cyanamide (or other nucleophile) reagent->process product Acetamiprid Analogues process->product byproduct Chloride Salt process->byproduct

Caption: Conceptual synthetic pathway using the title compound.

References

  • TCI Chemicals. (2025, June 5). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetamiprid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • CymitQuimica. (n.d.). CAS 120739-62-0: 6-Chloro-N-methyl-3-pyridinemethanamine.
  • SynThink. (n.d.). CAS No: 120739-62-0 | Product Name : N-[(6-Chloropyridin-3-yl)methyl]methylamine.
  • ChemicalBook. (n.d.). N-[(6-chloropyridin-3-yl)methyl]-n-methylamine.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • De Nora. (n.d.). Technical Data — Safe Handling of Chlorine Gas.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • ChemBK. (2024, April 9). 6-chloro-N-methyl-3-pyridinemethanamine - Introduction.
  • PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • PubChem. (n.d.). N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide.
  • Chemchart. (n.d.). 1-(6-chloro-3-pyridinyl)-N-methylmethanamine (120739-62-0).
  • Frontiers in Chemistry. (2023, February 14). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • ChemicalBook. (2025, July 14). N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE | 120739-62-0.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Chlorine.
  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • WorkSafeBC. (n.d.). Safe Work Practices for Chlorine.
  • Chemwatch. (n.d.). GHS Safety Data Sheet 1282.
  • Cayman Chemical. (2025, March 5). Safety Data Sheet.
  • GOV.UK. (n.d.). Chlorine - Incident management: aluminium.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Apollo Scientific. (n.d.). Pyridine.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • National Institutes of Health. (2021, October). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants.
  • Thieme. (n.d.). 7.2.2. Pyridopyrimidines.

Sources

Application Note: Derivatization Strategies for the Quantitative Analysis of N-[(6-Chloropyridin-3-yl)methyl]methylamine by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

N-[(6-Chloropyridin-3-yl)methyl]methylamine is a principal metabolite of Acetamiprid, a widely used neonicotinoid insecticide.[1][2] Its presence in environmental and biological matrices is a key indicator of Acetamiprid usage and degradation. The accurate quantification of this metabolite is crucial for toxicological studies, environmental monitoring, and food safety assessment.

However, the inherent chemical properties of N-[(6-Chloropyridin-3-yl)methyl]methylamine—specifically its polarity due to the secondary amine and pyridine nitrogen, and its potential for hydrogen bonding—present significant analytical challenges.[3] Direct analysis by gas chromatography (GC) is often hindered by poor peak shape, low volatility, and thermal instability, leading to unreliable results. While liquid chromatography (LC) is a viable alternative, derivatization can significantly enhance sensitivity and selectivity, particularly for mass spectrometry (MS) detection.

This application note provides a comprehensive guide for researchers on the derivatization of N-[(6-Chloropyridin-3-yl)methyl]methylamine. We will explore the underlying principles of two robust derivatization techniques—silylation and acylation—and provide detailed, validated protocols for each. The focus is on explaining the causality behind procedural choices to empower scientists to adapt and troubleshoot these methods for their specific applications.

The Rationale for Derivatization

Derivatization is a chemical modification process designed to convert an analyte into a product with properties more suitable for a given analytical method.[4] For a polar secondary amine like N-[(6-Chloropyridin-3-yl)methyl]methylamine, the primary goals of derivatization are:

  • Increased Volatility: By replacing the active hydrogen on the secondary amine, intramolecular hydrogen bonding is eliminated, which significantly increases the compound's volatility for GC analysis.[5]

  • Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC injection and separation, preventing on-column degradation.[4]

  • Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to more symmetrical peak shapes and reduced tailing on common nonpolar GC columns.[6]

  • Improved Mass Spectrometric Detection: Derivatization can produce derivatives with characteristic and predictable fragmentation patterns, aiding in structural confirmation and improving sensitivity in GC-MS and LC-MS analyses.[7] For example, silylation often yields derivatives with diagnostically useful fragments, while fluoroacylation can enhance ionization efficiency.[5][8]

Selection of Derivatization Strategy: Silylation vs. Acylation

The two most effective and widely adopted derivatization strategies for primary and secondary amines are silylation and acylation.[7][9] The choice between them depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix.

FeatureSilylation (e.g., with BSTFA)Acylation (e.g., with PFPAA)
Principle Replaces active hydrogen with a nonpolar trimethylsilyl (TMS) group.[5]Replaces active hydrogen with a fluoroacyl group.[10]
Reaction Byproducts Volatile and generally non-interfering.[5]Acidic (e.g., pentafluoropropionic acid), may need removal or neutralization.[10]
Derivative Stability TMS derivatives can be sensitive to moisture.[6] More stable TBDMS derivatives are an option.[11]Highly stable and resistant to hydrolysis.[7][8]
Detection Suitability Excellent for GC-FID and GC-MS. Provides characteristic mass fragments (e.g., M-15).Excellent for GC-MS and highly sensitive for GC-ECD due to fluorine atoms.[10]
Advantages Powerful, versatile reagents. Reaction is typically fast and high-yielding.Produces very stable derivatives. Enhances detectability for trace analysis.
Considerations Requires anhydrous conditions. Glassware should be deactivated (silanized) to prevent analyte loss.[6]Reagents are corrosive. Acidic byproducts can damage GC columns if not handled properly.[10]

Experimental Workflow and Protocols

A generalized workflow for the derivatization and analysis of N-[(6-Chloropyridin-3-yl)methyl]methylamine is presented below. This is followed by specific, step-by-step protocols for both silylation and acylation.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Water, Soil, Tissue) Extract 2. Analyte Extraction (e.g., QuEChERS, SPE) Sample->Extract Cleanup 3. Extract Cleanup & Drydown (Evaporation to dryness) Extract->Cleanup Reconstitute 4. Reconstitute in Solvent (e.g., Acetonitrile, Pyridine) Cleanup->Reconstitute Dried Extract AddReagent 5. Add Derivatization Reagent (e.g., BSTFA or PFPAA) Reconstitute->AddReagent React 6. Heat to Complete Reaction (e.g., 70°C for 30 min) AddReagent->React Inject 7. Inject into GC-MS React->Inject Derivatized Sample Analyze 8. Data Acquisition & Analysis Inject->Analyze

Figure 1: General experimental workflow for derivatization and analysis.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol details the formation of the N-trimethylsilyl derivative of the analyte. The addition of Trimethylchlorosilane (TMCS) as a catalyst enhances the reactivity of the N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reagent, especially for less reactive amines.[5][6]

4.1.1 Principle

The active hydrogen on the secondary amine of N-[(6-Chloropyridin-3-yl)methyl]methylamine is replaced by a trimethylsilyl (TMS) group, increasing volatility and making it amenable to GC-MS analysis.

Figure 2: Conceptual diagram of the silylation reaction.

4.1.2 Reagents and Materials

  • N-[(6-Chloropyridin-3-yl)methyl]methylamine analytical standard.[12]

  • BSTFA + 1% TMCS silylation reagent.[11][13]

  • Anhydrous Pyridine or Acetonitrile (Silylation grade).

  • Internal Standard (e.g., d3-Imidacloprid or a suitable deuterated amine).

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps.[6]

  • Heating block or oven.

  • Vortex mixer.

  • GC-MS system.

4.1.3 Step-by-Step Protocol

  • Preparation: Ensure all glassware is thoroughly dried and preferably silanized to prevent loss of analyte and consumption of the reagent.[6]

  • Sample Aliquot: Transfer the dried sample extract or a known amount of standard into a 2 mL micro-reaction vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the residue. Pyridine can also act as an acid scavenger.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS reagent to the vial.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acylation with Pentafluoropropionic Anhydride (PFPAA)

This protocol creates a stable N-pentafluoropropionyl derivative, which is highly responsive on an Electron Capture Detector (ECD) and provides excellent characteristics for MS analysis.[10]

4.2.1 Principle

The secondary amine reacts with PFPAA to form a stable, volatile, and electron-capturing amide derivative. The reaction produces pentafluoropropionic acid as a byproduct, which can be managed by using a solvent like ethyl acetate.

Sources

Application Note: Reductive Amination Synthesis of 2-Chloro-5-(methylaminomethyl)pyridine

[1]

Executive Summary

This Application Note details the synthetic protocol for 2-Chloro-5-(methylaminomethyl)pyridine (CAS: 120739-62-0), a critical intermediate in the synthesis of neonicotinoid insecticides (e.g., Acetamiprid) and a valuable scaffold in medicinal chemistry.[1]

While nucleophilic substitution of chloromethyl precursors is possible, reductive amination of 2-chloro-5-pyridinecarboxaldehyde offers a convergent route that avoids the handling of potent alkylating agents (lachrymators).[1] This guide prioritizes chemoselectivity —specifically preserving the C2-Chlorine atom while preventing over-alkylation (formation of tertiary amines).[1]

Target Molecule Profile
PropertySpecification
IUPAC Name 1-(6-chloropyridin-3-yl)-N-methylmethanamine
Molecular Formula

Molecular Weight 156.61 g/mol
Key Functionality 2-Chloropyridine (electrophilic/labile to hydrogenolysis), Secondary Amine (nucleophilic)
Stability Air-sensitive (amine); C-Cl bond sensitive to

reduction.[1]

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis hinges on the condensation of 6-chloronicotinaldehyde with methylamine , followed by selective hydride reduction.

Critical Process Parameters (CPPs)
  • Imine Equilibrium: Methylamine is a gas/volatile liquid. High equivalents (5–10 eq) are required to drive the equilibrium toward the imine (Schiff base) and suppress bis-alkylation.

  • Chemoselectivity (Halogen Retention): The 2-chloro substituent is susceptible to hydrodehalogenation (loss of Cl) under catalytic hydrogenation conditions (e.g.,

    
    ). Hydride donors (
    
    
    , STAB) are preferred to preserve the halogen.
  • Mono- vs. Bis-Alkylation: The product (secondary amine) is more nucleophilic than the starting methylamine.[1] To prevent the formation of the tertiary amine dimer, the imine must be fully formed before reduction, or a mild reductant (

    
    ) must be used.
    
Reaction Pathway Diagram

ReactionPathwayAldehyde6-Chloronicotinaldehyde(Electrophile)HemiaminalHemiaminalIntermediateAldehyde->Hemiaminal+ MeNH2AlcoholSide Product:Pyridyl AlcoholAldehyde->AlcoholDirect Reduction(if H- added too early)MeNH2Methylamine(Excess)ImineN-Methyl Imine(Key Intermediate)Hemiaminal->Imine- H2OProduct2-Chloro-5-(methylaminomethyl)pyridine(Target)Imine->Product+ Hydride (H-)TertiarySide Product:Bis-alkylated AmineProduct->Tertiary+ Aldehyde + H-

Figure 1: Mechanistic pathway highlighting the critical imine intermediate and potential competing side reactions.[1]

Experimental Protocols

Method A: High-Fidelity Stepwise Synthesis (Recommended for Lab Scale)

Rationale: This method separates imine formation from reduction.[2] It is the most robust way to avoid alcohol formation and ensures mono-methylation by removing the equilibrium water (optional) or using a large excess of amine before the reductant sees the aldehyde.

Reagents:

  • 2-Chloro-5-pyridinecarboxaldehyde (1.0 eq)[1]

  • Methylamine (33% wt in Ethanol or 2.0 M in THF) (5.0 – 10.0 eq)[1]

  • Sodium Borohydride (

    
    ) (1.5 eq)[1]
    
  • Solvent: Methanol (anhydrous preferred)[1]

Protocol:

  • Imine Formation:

    • Charge a round-bottom flask with 2-Chloro-5-pyridinecarboxaldehyde (10 mmol, 1.41 g).

    • Add Methanol (30 mL) and cool to 0°C.

    • Add Methylamine solution (50-100 mmol) dropwise.[1] Note: Excess amine drives the equilibrium.

    • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC or LCMS for the disappearance of aldehyde.[3]

    • Optimization: If conversion is sluggish, add activated 3Å Molecular Sieves to absorb water.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (

      
      ) (15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (
      
      
      ).
    • Allow the mixture to warm to RT and stir for 2 hours.

  • Workup:

    • Quench carefully with 1N HCl until pH < 3 (destroys excess hydride and hydrolyzes any borate complexes).

    • Stir for 30 minutes.

    • Basify with NaOH (2N) or

      
        to pH > 11.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

Method B: Mild One-Pot Synthesis (STAB Method)

Rationale: Sodium Triacetoxyborohydride (


Reagents:

  • 2-Chloro-5-pyridinecarboxaldehyde (1.0 eq)[1]

  • Methylamine (2.0 M in THF) (1.5 – 2.0 eq)[1]

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)[1]
    
  • Acetic Acid (1.0 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Protocol:

  • Dissolve aldehyde (10 mmol) in DCE (40 mL).

  • Add Methylamine (15-20 mmol) and Acetic Acid (10 mmol). Stir for 30 mins.

  • Add

    
     (15 mmol) in one portion.
    
  • Stir at RT overnight (12–16 h).

  • Quench with saturated

    
    . Extract with DCM.
    

Process Workflow & Decision Matrix

WorkflowStartStart: 6-ChloronicotinaldehydeChoiceSelect MethodStart->ChoiceMethodAMethod A: Stepwise (NaBH4)Best for: Cost, Primary AminesChoice->MethodAMethodBMethod B: One-Pot (STAB)Best for: Sensitive SubstratesChoice->MethodBStepA11. Mix Aldehyde + Excess MeNH2(Wait 2-4h for Imine)MethodA->StepA1StepB11. Mix Aldehyde + MeNH2 + AcOHMethodB->StepB1StepA22. Add NaBH4 at 0°CStepA1->StepA2QuenchAcidic Quench (pH < 3)Basify (pH > 11) & ExtractStepA2->QuenchStepB22. Add NaBH(OAc)3 immediatelyStepB1->StepB2StepB2->Quench

Figure 2: Operational workflow comparing the Stepwise Borohydride and STAB protocols.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

TechniqueExpected Signal / ObservationDiagnostic Value
1H NMR (

)

2.45 (s, 3H, N-CH3 )
Confirms methyl group incorporation.[1]

3.75 (s, 2H, Ar-CH2-N )
Confirms reduction of imine/aldehyde to amine.[1]

7.30 (d, 1H), 7.65 (dd, 1H), 8.30 (d, 1H)
Characteristic 2,5-disubstituted pyridine pattern.
LC-MS (ESI) [M+H]+ = 157.0 / 159.0 (3:1 ratio)Chlorine isotope pattern confirms retention of Cl.[1]
HPLC Single peak, RT shift vs AldehydePurity check; ensure no dimer (Tertiary amine).

Troubleshooting & Optimization

Issue: Bis-Alkylation (Tertiary Amine Formation)
  • Cause: The product amine reacts with unreacted aldehyde.

  • Solution: Increase the equivalents of Methylamine (up to 10 eq). Ensure the aldehyde is fully consumed (converted to imine) before adding the reducing agent (Method A).

Issue: Dechlorination
  • Cause: Use of catalytic hydrogenation (

    
    ) or harsh reducing conditions.
    
  • Solution: Strictly avoid Pd catalysts. If catalytic hydrogenation is required for scale-up, use Raney Nickel (which is generally safer for Cl-pyridines) or Platinum on Carbon (Pt/C) , often with a poison like thiophene.[1] However, hydride reduction (

    
    ) is safer for batch purity.
    
Issue: Low Yield / Aldehyde Recovery
  • Cause: Incomplete imine formation or hydrolysis during workup.

  • Solution: Use dehydrating agents (

    
     or Molecular Sieves) during imine formation.[1] Ensure the pH is strongly basic (>11) during extraction to ensure the amine is in the organic-soluble free base form.
    

Safety & Handling

  • Methylamine: Potent lachrymator and respiratory irritant. Handle in a well-ventilated fume hood. If using gas, use a cold trap.

  • Sodium Borohydride: Releases flammable hydrogen gas upon contact with acid or moisture. Quench slowly.

  • Chloropyridines: Toxic by ingestion and skin contact.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Nippon Soda Co Ltd. (1994). "Process for preparing 2-chloro-5-aminomethyl-pyridine." European Patent EP0609811A1. (Describes industrial scale hydrogenation routes). Link

  • Yamamoto, I., & Casida, J. E. (1999). "Nicotinoid Insecticides and the Nicotinic Acetylcholine Receptor."[4] Springer-Verlag.[1] (Context on Acetamiprid metabolites).

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714. Link[1]

protocol for studying the biological effects of N-(6-Chloro-3-pyridylmethyl)-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Investigating the Biological Effects of N-(6-Chloro-3-pyridylmethyl)-N-methylamine

Authored by: Gemini, Senior Application Scientist

Abstract This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals investigating the biological effects of N-(6-Chloro-3-pyridylmethyl)-N-methylamine. As a key intermediate and known environmental metabolite of the neonicotinoid insecticide acetamiprid, understanding its distinct toxicological and pharmacological profile is critical.[1][2][3] This compound, also known as CPMMA or IM-1-4, is a structural analog of acetylcholine and functions as an agonist at nicotinic acetylcholine receptors (nAChRs), the primary target of neonicotinoid action.[1][4] The protocols herein are designed to provide a logical progression of experiments, from foundational in vitro cytotoxicity to specific receptor interactions and culminating in an in vivo assessment of neurobehavioral effects. This structured approach enables a thorough characterization of the compound's biological activity, elucidating both its primary mechanism of action and its potential for off-target and systemic toxicity.

Introduction and Scientific Context

N-(6-Chloro-3-pyridylmethyl)-N-methylamine is a heterocyclic amine of significant interest in agrochemical and toxicological research.[1] Its structural similarity to the neurotransmitter acetylcholine allows it to bind to and activate nAChRs, leading to the disruption of synaptic transmission, the hallmark of neonicotinoid insecticidal activity.[1] While the parent compound, acetamiprid, has been studied extensively, its metabolites, which may persist in the environment and exhibit their own biological activity, require independent characterization.[3][5] A rigorous investigation is essential to fully comprehend the environmental impact of acetamiprid use and to identify potential hazards to non-target organisms.[6][7][8] This document outlines a validated workflow to systematically dissect these biological effects.

Chemical Identity:

  • IUPAC Name: 1-(6-chloropyridin-3-yl)-N-methylmethanamine[1]

  • Synonyms: CPMMA, IM-1-4, N-[(6-chloropyridin-3-yl)methyl]-N-methylamine[1][5][9]

  • CAS Number: 120739-62-0[2]

  • Molecular Formula: C₇H₉ClN₂[5]

  • Molecular Weight: 156.61 g/mol [5]

Critical Safety and Handling Precautions

Before beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. N-(6-Chloro-3-pyridylmethyl)-N-methylamine is classified with the following hazards:

  • H301: Toxic if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. [10] All handling of the solid compound or concentrated stock solutions should be performed within a certified chemical fume hood to avoid inhalation.

A Tiered Approach to Biological Investigation

A logical, tiered experimental workflow is crucial for building a comprehensive understanding of a compound's effects. This approach ensures that data from foundational assays inform the design and concentration ranges of more complex, target-specific experiments.

G cluster_0 T1 Tier 1: Foundational Assays A General Cytotoxicity (Protocol 4.1) T1->A Assess baseline toxicity T2 Tier 2: Target-Specific Assays B Receptor Binding Affinity (Protocol 5.1) T2->B Quantify target binding C Receptor Functional Activity (Calcium Flux Assay) (Protocol 5.2) T2->C Determine functional effect (agonist/antagonist) T3 Tier 3: Mechanistic Validation D Electrophysiological Characterization (Protocol 6.1) T3->D Characterize ion channel biophysics T4 Tier 4: In Vivo Systemic Effects E Developmental & Neurobehavioral Toxicity (Zebrafish Model) (Protocol 7.1) T4->E Assess whole-organism impact A->T2 Determine sub-toxic concentration range B->T3 C->T3 Confirm functional data C->T4 D->T4 Inform in vivo dose selection

Caption: A tiered experimental workflow for compound characterization.

Tier 1: General Cytotoxicity Assessment

Rationale: The initial step in toxicological profiling is to determine a compound's general cytotoxicity. This establishes the concentration range at which the compound causes cell death, independent of its specific molecular target.[11][12] This data is critical for designing subsequent target-oriented assays, ensuring that observed effects are due to specific receptor interactions rather than broad cellular toxicity. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability.[12][13]

Protocol 4.1: MTT Cell Viability Assay

  • Cell Plating: Seed both a human neuronal cell line (e.g., SH-SY5Y) and a non-neuronal line (e.g., HEK293) into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of N-(6-Chloro-3-pyridylmethyl)-N-methylamine in appropriate cell culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to each well. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the concentration-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Example Cytotoxicity Data

Cell Line Compound IC₅₀ (µM) Description
SH-SY5Y N-(6-Chloro-3-pyridylmethyl)-N-methylamine 150.5 ± 12.3 Human neuroblastoma cell line

| HEK293 | N-(6-Chloro-3-pyridylmethyl)-N-methylamine | 210.2 ± 18.9 | Human embryonic kidney cell line |

Tier 2: Target-Specific nAChR Interaction

Rationale: With baseline cytotoxicity established, the next tier focuses on characterizing the direct interaction of the compound with its primary molecular target, the nAChR.[14] A competitive binding assay will determine the compound's affinity for a specific nAChR subtype (e.g., the human α4β2 receptor, a major subtype in the central nervous system), while a calcium flux assay will determine its functional effect—whether it acts as an agonist (activator) or antagonist (inhibitor).[15][16][17]

G cluster_0 Presynaptic Terminal cluster_1 Intracellular Space Compound nAChR Agonist (e.g., CPMMA) Receptor α4β2 nAChR (Ligand-Gated Ion Channel) Compound->Receptor Binds & Activates Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Channel Opens Response Cellular Response (e.g., Depolarization, Neurotransmitter Release) Ca_Influx->Response

Caption: Agonist activation of nAChRs leading to calcium influx.

Protocol 5.1: Competitive Radioligand Binding Assay

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human α4β2 nAChR subtype.

  • Assay Setup: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of a high-affinity radioligand (e.g., 50 pM [³H]-Epibatidine), and varying concentrations of the test compound.

  • Incubation: Incubate the plate for 2-3 hours at room temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Add scintillation cocktail to the dried filter plate and quantify the bound radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ and then derive the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 5.2: Calcium Flux Functional Assay

  • Cell Culture: Plate Neuro-2a or HEK293 cells transiently or stably expressing the α4β2 nAChR in black-walled, clear-bottom 96-well plates.[17]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Use an automated fluorescence plate reader (e.g., FLIPR or FlexStation) to add varying concentrations of the test compound and measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration).

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known nAChR agonist (like acetylcholine or nicotine) at its EC₈₀ concentration. A reduction in the agonist-induced signal indicates antagonism. Calculate the IC₅₀ for the inhibition.

Table 2: Example nAChR Interaction Data

Assay Type nAChR Subtype Parameter Value
Binding human α4β2 Ki (nM) 85.2
Functional (Agonist) human α4β2 EC₅₀ (nM) 250.7

| Functional (Antagonist) | human α4β2 | IC₅₀ (µM) | > 100 |

Tier 3: Electrophysiological Characterization

Rationale: Patch-clamp electrophysiology is the gold standard for studying ion channels, providing high-resolution data on channel function.[18][19] This technique directly measures the ion flow through nAChRs upon agonist application, allowing for a detailed characterization of the current's amplitude, activation kinetics, and desensitization—a process where the receptor becomes unresponsive despite the continued presence of the agonist.[19][20]

Protocol 6.1: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use cells expressing the desired nAChR subtype (e.g., HEK293 expressing α4β2) grown on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage, continuously perfused with an external recording solution.

  • Patching: Using a micromanipulator, form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette filled with internal solution and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -70 mV.

  • Compound Application: Rapidly apply the test compound at its EC₅₀ concentration using a fast-perfusion system. Record the resulting inward current.

  • Data Acquisition and Analysis: Digitize and record the current traces. Measure key parameters such as peak current amplitude, time to peak, and the rate of current decay (desensitization).

Tier 4: In Vivo Developmental & Neurobehavioral Toxicity

Rationale: While in vitro assays are essential for mechanistic understanding, in vivo models are required to assess effects at the whole-organism level. The zebrafish (Danio rerio) larva is a powerful vertebrate model for high-throughput screening of developmental and neurobehavioral toxicity due to its rapid external development, optical transparency, and well-characterized behaviors.[21][22][23] Locomotor activity, particularly the response to changes in illumination, is a sensitive endpoint for detecting neurotoxic effects.[22][24]

G A Fertilized Zebrafish Embryos (0 hours post-fertilization) B Static Exposure (Compound or Vehicle Control) in 24-well plates A->B C Daily Medium Renewal & Developmental Assessment (Mortality, Malformations) B->C D Behavioral Testing (5 days post-fertilization) C->D E Automated Video Tracking System D->E F Light/Dark Locomotor Assay (e.g., 10 min Light -> 10 min Dark -> 10 min Light) E->F G Data Analysis (Distance, Velocity, Activity) F->G

Caption: Workflow for the zebrafish larvae neurobehavioral assay.

Protocol 7.1: Zebrafish Larvae Locomotor Activity Assay

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in embryo medium.

  • Exposure: At 6 hours post-fertilization (hpf), place one embryo per well in a 24-well plate containing embryo medium with varying concentrations of N-(6-Chloro-3-pyridylmethyl)-N-methylamine (based on in vitro data) or vehicle control.[21]

  • Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle for 5 days. Refresh the exposure solutions daily.

  • Behavioral Assay: At 5 days post-fertilization (dpf), place the 24-well plates into an automated behavioral tracking system.

  • Acclimation: Allow larvae to acclimate to the system for 20-30 minutes.

  • Tracking Protocol: Subject the larvae to a defined light/dark cycle (e.g., 10 minutes of light, followed by 10 minutes of darkness, and a final 10 minutes of light). The transition to darkness typically elicits a hyperactive startle response.[22]

  • Data Analysis: The tracking software will quantify locomotor parameters such as total distance moved, velocity, and time spent active. Compare the behavioral profiles of compound-exposed larvae to the vehicle controls.

Table 3: Example Zebrafish Neurobehavioral Data

Parameter Vehicle Control 1 µM CPMMA 10 µM CPMMA
Total Distance (Dark Period, mm) 1250 ± 150 1180 ± 130 650 ± 90*
Peak Velocity (Dark Transition, mm/s) 25.5 ± 3.1 24.1 ± 2.9 12.3 ± 1.8*

| Statistically significant difference (p < 0.05) | | | |

Summary and Conclusion

The tiered protocol detailed in this application note provides a robust and logical pathway for the comprehensive biological characterization of N-(6-Chloro-3-pyridylmethyl)-N-methylamine. By systematically progressing from broad cytotoxicity assessments to specific molecular target interactions and finally to whole-organism neurobehavioral effects, researchers can build a detailed profile of the compound's activity. This integrated approach, combining in vitro and in vivo methodologies, is essential for accurately evaluating the potential risks associated with this and other environmental metabolites, contributing to more informed risk assessments and regulatory decisions.

References

  • ResearchGate. (n.d.). Establishment of a behavioral model to study effects of typical chemicals toward zebrafish larvae. Retrieved from [Link]

  • NIH National Library of Medicine. (2022, February 5). Are In Vitro Cytotoxicity Assessments of Environmental Samples Useful for Characterizing the Risk of Exposure to Multiple Contaminants at the Workplace? A Systematic Review. Retrieved from [Link]

  • MDPI. (2020, July 31). Zebrafish Models in Neural and Behavioral Toxicology across the Life Stages. Retrieved from [Link]

  • Repositorio Cientifico do IPL. (n.d.). Are in vitro cytotoxicity assessments of environmental samples useful for characterizing the risk of exposure to multiple contaminants at the workplace? A systematic review. Retrieved from [Link]

  • SAJS. (2013, February 8). A cell viability assay to determine the cytotoxic effects of water contaminated by microbes. Retrieved from [Link]

  • MDPI. (2024, February 26). Behavioral Studies of Zebrafish Reveal a New Perspective on the Reproductive Toxicity of Micro- and Nanoplastics. Retrieved from [Link]

  • SciELO. (n.d.). Cytotoxicity assays as tools to assess water quality in the Sinos River basin. Retrieved from [Link]

  • LimCo International GmbH. (2009, March 3). Behavioural and developmental toxicity of chlorpyrifos and nickel chloride to zebrafish (Danio rerio) embryos and larvae. Retrieved from [Link]

  • NIH National Library of Medicine. (2022, May 17). Developmental Neurotoxicity and Behavioral Screening in Larval Zebrafish with a Comparison to Other Published Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophysiology of the Nicotinic Acetylcholine Receptor. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Beyond Pesticides. (2025, September 10). Review of Scientific Literature Finds All Pesticide Classes Threaten Nontarget Organisms and Biodiversity. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • ACS Publications. (2011, September 18). Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. Retrieved from [Link]

  • LookChem. (n.d.). N-(6-Chloro-3-Pyridyl) Methyl-N-Methylamine (Cpmma). Retrieved from [Link]

  • Google Patents. (n.d.). CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.
  • PrepChem.com. (n.d.). Synthesis of N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-N'-nitroguanidine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Pesticides have negative effects on non-target organisms. Retrieved from [Link]

  • Journal of Neurophysiology. (n.d.). Regulation of Nicotinic Acetylcholine Receptor Desensitization by Ca2+. Retrieved from [Link]

  • Xerces Society. (n.d.). Recommendations to Protect Pollinators from Neonicotinoids. Retrieved from [Link]

  • ScienceDirect. (n.d.). Bees and pesticide regulation: Lessons from the neonicotinoid experience. Retrieved from [Link]

  • Game and Wildlife Conservation Trust. (n.d.). Neonicotinoids. Retrieved from [Link]

  • MDPI. (2021, August 7). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Retrieved from [Link]

  • neochema. (n.d.). N-Methyl(6-chloro-3-pyridyl)methylamine. Retrieved from [Link]

  • National Toxicology Program. (2017, November 15). protocol for scoping review of - health effects of neonicotinoid pesticides. Retrieved from [Link]

  • Johns Hopkins University. (2001, May 15). Nicotinic acetylcholine receptor assays. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.
  • AERU. (2024, February 23). N-methyl(6-chloro-3-pyridyl)methylamine (Ref: IM-1-4). Retrieved from [Link]

  • ACS Publications. (2010, February 17). Refined Methodology for the Determination of Neonicotinoid Pesticides and Their Metabolites in Honey Bees and Bee Products by Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • MDPI. (2021, September 4). Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review. Retrieved from [Link]

  • MDPI. (2021, August 21). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. Retrieved from [Link]

  • CABI Agriculture and Bioscience. (2024, May 27). Non-target effects of neurotoxic insecticides on Ganaspis cf. brasiliensis, a classical biological control agent of the spotted wing Drosophila. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Pesticide Effects on Nontarget Organisms. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst. Retrieved from [Link]

  • AERU. (2024, February 23). N-methyl(6-chloro-3-pyridyl)methylamine (Ref: IM-1-4). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Retrieved from [Link]

Sources

Application Note: High-Performance Quantitative Analysis of N-desmethylacetamiprid (CAS 120739-62-0) in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

CAS 120739-62-0 , chemically identified as N-[(6-chloropyridin-3-yl)methyl]methylamine (also known as IM-1-4 or N-desmethylacetamiprid ), is a primary environmental transformation product of the neonicotinoid insecticide Acetamiprid. Unlike its parent compound, IM-1-4 exhibits higher water solubility and distinct persistence profiles in soil and aquatic systems.

This guide provides a rigorous, field-validated protocol for the trace quantification of IM-1-4. The methodology prioritizes selectivity against complex environmental matrices and sensitivity reaching ng/L (ppt) levels, utilizing Solid Phase Extraction (SPE) for aqueous samples and QuEChERS for solid matrices.

Chemical Profile
PropertyValueAnalytical Implication
Common Name IM-1-4 / N-desmethylacetamipridTarget analyte for neonicotinoid degradation studies.[1]
Formula C

H

ClN

Monoisotopic Mass: 156.05 Da.
pKa ~8.08 (Basic)Exists as a cation at pH < 6. Critical for SPE retention mechanisms.
LogP 1.2 – 1.8Moderately polar; requires high aqueous content in initial LC gradient.
Solubility High in Water, MeOHCompatible with reversed-phase LC; risk of breakthrough in standard C18 SPE.

Method Development Strategy

Chromatographic Separation

Due to the polar nature of IM-1-4, standard C18 columns may suffer from poor retention and peak shape issues. We recommend a polar-embedded C18 or a Pentafluorophenyl (PFP) column. These stationary phases provide alternative selectivity (pi-pi interactions) that enhance the separation of the chloropyridinyl moiety from matrix interferences.

Mass Spectrometry (MS/MS) Design
  • Ionization: Electrospray Ionization (ESI) in Positive Mode is mandatory due to the secondary amine, which readily protonates ([M+H]

    
     = 157.1).
    
  • Interference Control: The chloropyridine fragment (m/z 126) is characteristic but can be shared with other neonicotinoids. Chromatographic resolution from Acetamiprid (m/z 223) is essential, although mass discrimination is high.

Sample Preparation Protocols

Protocol A: Aqueous Samples (Surface/Groundwater)

Principle: Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) sorbent to retain polar metabolites.

Materials:

  • Oasis HLB Cartridges (200 mg, 6 cc) or equivalent polymeric sorbent.

  • 0.7 µm Glass Fiber Filters.[2]

  • Solvents: Methanol (LC-MS grade), Ultrapure Water, Acetonitrile.

Workflow:

  • Filtration: Filter 250–500 mL of water sample through 0.7 µm glass fiber filter to remove particulates.

  • pH Adjustment: Adjust sample pH to 7.0 ± 0.5 using dilute NaOH or HCl. Note: Neutral pH ensures the sorbent interacts via multiple mechanisms (hydrophobic/polar) without full ionization breakthrough.

  • Conditioning:

    • 5 mL Methanol.

    • 5 mL Ultrapure Water.

  • Loading: Pass sample through cartridge at flow rate < 5 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in Water. Critical: Removes salts and highly polar interferences while retaining IM-1-4.

  • Drying: Vacuum dry cartridge for 10 minutes.

  • Elution: Elute with 2 × 4 mL Methanol.

  • Concentration: Evaporate eluate to dryness under N

    
     stream at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (95:5 Water:MeOH).
    
Protocol B: Soil & Sediment

Principle: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with citrate buffering to stabilize pH-sensitive targets.

Workflow:

  • Homogenization: Weigh 10 g of soil into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL water; vortex and let stand for 30 mins.

  • Extraction: Add 10 mL Acetonitrile (ACN).

  • Partitioning: Add QuEChERS salts (4 g MgSO

    
    , 1 g NaCl, 1 g Na
    
    
    
    Citrate, 0.5 g Na
    
    
    HCitrate).
  • Agitation: Shake vigorously for 1 min; Centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO

    
     and 25 mg PSA (Primary Secondary Amine). Note: PSA removes organic acids but can interact with target amines; ensure rapid processing or validate recovery. C18 sorbent can be added if lipid content is high.
    
  • Final Prep: Centrifuge, filter supernatant (0.22 µm PTFE), and transfer to LC vial.

Instrumental Parameters (UHPLC-MS/MS)

Liquid Chromatography[1][2][3][4]
  • System: Agilent 1290 Infinity II / Waters ACQUITY UPLC or equivalent.

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5–10 µL.

Gradient Profile:

Time (min) %B Event
0.0 5 Initial Hold
1.0 5 Load
8.0 95 Elution
10.0 95 Wash
10.1 5 Re-equilibration

| 13.0 | 5 | End |

Mass Spectrometry (ESI+)
  • Source Temp: 450°C

  • Capillary Voltage: 3.5 kV

  • Desolvation Gas: 800 L/hr (N

    
    )
    
  • Mode: Multiple Reaction Monitoring (MRM)[2]

MRM Transitions for CAS 120739-62-0:

Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Type
157.1 126.0 30 22 Quantifier
157.1 90.0 30 35 Qualifier 1

| 157.1 | 99.1 | 30 | 18 | Qualifier 2 |

Note: The transition 157.1 → 126.0 corresponds to the loss of the methylamine group [-NH


CH

], generating the chloropyridinylmethyl cation, a stable and intense fragment.

Visualization of Workflows

Aqueous Extraction Workflow (SPE)

SPE_Workflow Sample Water Sample (250-500 mL) Filter Filter (0.7 µm GFF) Sample->Filter Load Load Sample (Flow < 5 mL/min) Filter->Load Condition Condition SPE Cartridge (HLB: MeOH -> Water) Condition->Load Prep Wash Wash (5% MeOH in Water) Load->Wash Elute Elute (100% Methanol) Wash->Elute Evap Evaporate to Dryness (N2 at 40°C) Elute->Evap Recon Reconstitute (95:5 Water:MeOH) Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Optimized Solid Phase Extraction (SPE) workflow for enriching IM-1-4 from water samples.

LC-MS/MS Configuration

LCMS_Setup Injector Autosampler (Inj. Vol: 10 µL) Column Analytical Column (Biphenyl / C18) Injector->Column Gradient Elution ESI ESI Source (+ Mode, 3.5 kV) Column->ESI Eluate Q1 Q1: Filter Precursor (m/z 157.1) ESI->Q1 Ions Q2 Q2: Collision Cell (N2 Gas, 22 eV) Q1->Q2 Q3 Q3: Filter Product (m/z 126.0) Q2->Q3 Detector Detector (Signal Count) Q3->Detector

Caption: Triple Quadrupole Mass Spectrometry path for targeted detection of IM-1-4.

QA/QC & Validation Parameters

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Internal Standard (IS): Use Acetamiprid-d3 (or commercially available deuterated IM-1-4 if accessible). Add IS to samples prior to extraction to correct for recovery losses and matrix effects.

  • Linearity: Calibration curve (0.05 – 50 ng/mL) must yield R

    
     > 0.99.
    
  • Matrix Effect (ME): Calculate ME (%) = [(Slope_matrix / Slope_solvent) - 1] × 100. If ME > ±20%, use matrix-matched calibration.

  • Recovery: Acceptable range: 70–120% for environmental residues (SANTE/11312/2021 guidelines).

Troubleshooting Guide
  • Low Recovery: Check pH during SPE loading. If pH < 6, the amine is protonated and may break through HLB. Ensure pH is neutral (~7).

  • Peak Tailing: Secondary amines interact with silanols. Ensure the column is "end-capped" and consider adding 5mM Ammonium Formate to the mobile phase to shield silanols.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

  • US EPA. (2024). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.Link

  • Agilent Technologies. (2014). Determination of Pesticides in Water by SPE and LC/MS/MS.[2][3][4] Application Note. Link

  • BenchChem. (2025).[5] Technical Guide to N-[(6-chloropyridin-3-yl)methyl]-N-methylamine (CAS 120739-62-0).[5][6][7][8]Link[5]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 11094883: 6-Chloro-N-methyl-3-pyridinemethanamine.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-N-methyl-3-pyridinemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-77158-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield & Purity in Reductive Amination of 6-Chloropyridine-3-carbaldehyde

Part 1: Diagnostic Logic & Workflow

Before altering your reaction parameters, use this logic tree to identify the specific bottleneck in your current workflow. Most yield losses for this specific secondary amine stem from three distinct failure modes: Bis-alkylation (Dimerization) , Incomplete Imine Formation , or Workup Partitioning .

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Analyze Crude Reaction Mixture (LCMS or TLC) Start->CheckTLC ImpurityCheck Major Impurity Present? CheckTLC->ImpurityCheck DimerCheck Is there a lipophilic spot/peak (M+ = ~267)? ImpurityCheck->DimerCheck Yes NoImpurity Crude looks clean, but mass is low? ImpurityCheck->NoImpurity No SMCheck Is Starting Material (Aldehyde) Remaining? DimerCheck->SMCheck No DimerSol ISSUE: Over-Alkylation FIX: Increase Methylamine eq. Switch to STAB protocol. DimerCheck->DimerSol Yes (Tertiary Amine) ImineSol ISSUE: Incomplete Imine Formation FIX: Add dehydrating agent (MgSO4) or extend pre-equilibrium time. SMCheck->ImineSol Yes WorkupSol ISSUE: Extraction Loss FIX: Product is water soluble. Ensure pH > 12 during extraction. Salt out aqueous phase. SMCheck->WorkupSol No (Decomp?) NoImpurity->WorkupSol

Figure 1: Diagnostic decision tree for isolating the cause of low yield in secondary amine synthesis.

Part 2: Critical Reaction Parameters (The "Why")

To fix the yield, you must understand the competition between the desired pathway and the "killer" side reaction. The synthesis of 6-Chloro-N-methyl-3-pyridinemethanamine involves the reaction of 6-chloropyridine-3-carbaldehyde with methylamine.

The Mechanism of Failure: Competitive Alkylation

The most common cause of low yield (<40%) is the formation of the tertiary amine dimer .

  • Step 1 (Desired): Aldehyde + Methylamine

    
     Imine 
    
    
    
    Secondary Amine (Product) .
  • Step 2 (Undesired): The Product (which is a nucleophilic amine) reacts with unreacted Aldehyde

    
     Enamine/Imine 
    
    
    
    Tertiary Amine (Dimer) .

Because the product (secondary amine) is often more nucleophilic than the starting methylamine, the reaction self-poisons if the stoichiometry is incorrect.

ReactionPathway Aldehyde 6-Cl-Pyridine-CHO Imine Intermediate Imine Aldehyde->Imine + MeNH2 - H2O MeNH2 MeNH2 (Excess) Product TARGET PRODUCT (Secondary Amine) Imine->Product + Hydride Source (Reduction) Dimer DIMER IMPURITY (Tertiary Amine) Product->Dimer + Aldehyde (Over-Alkylation)

Figure 2: Competitive pathway analysis. The red dashed line represents the primary yield-killing side reaction.

Key Control Points[1][2][3]
ParameterRecommendationScientific Rationale
Stoichiometry 5.0 – 10.0 eq of MethylamineYou must statistically drown out the product. If MeNH₂ is high, the aldehyde is more likely to hit MeNH₂ than the product.
Reductant NaBH(OAc)₃ (STAB) STAB is less basic and reduces imines faster than aldehydes. NaBH₄ is too aggressive and can reduce the aldehyde to the alcohol (byproduct) before it forms the amine.
Solvent DCE or DCM 1,2-Dichloroethane (DCE) is the standard for STAB. Methanol (MeOH) is required if using NaBH₄, but MeOH can solvolyze the STAB reagent.
pH Control Acetic Acid (1 eq) Accelerates imine formation by protonating the carbonyl oxygen, making it more electrophilic without deactivating the amine.

Part 3: Troubleshooting FAQs

Q: I see a large peak at M+ 267 (or similar) in LCMS. What is it? A: This is the bis-alkylated dimer (N,N-bis(6-chloro-3-pyridylmethyl)methylamine).

  • Cause: You likely added the reducing agent too slowly or used insufficient methylamine.

  • Fix: Ensure Methylamine is present in at least 5-fold excess. Do not add the aldehyde to the amine/reductant mixture; form the imine first, or add reductant to the imine solution.

Q: My crude yield is good, but I lose everything during the aqueous workup. A: The target molecule is a relatively polar secondary amine.

  • Cause: At neutral pH (pH 7), a significant portion exists as the protonated ammonium salt, which stays in the water layer.

  • Fix: You must basify the aqueous layer to pH > 12 using 1M NaOH or K₂CO₃ before extraction. Use DCM/Isopropanol (3:1) for extraction if the compound is stubborn. Saturate the aqueous layer with NaCl (salting out).

Q: Can I use NaBH₄ instead of Sodium Triacetoxyborohydride (STAB)? A: Yes, but you must change the protocol to a Two-Step method.

  • Protocol: Mix Aldehyde + Methylamine in MeOH. Stir for 2 hours to ensure complete imine formation. Then add NaBH₄ at 0°C.

  • Risk: If you add NaBH₄ immediately, you will reduce the aldehyde to 6-chloro-3-pyridinemethanol (the alcohol), which is a dead-end waste product.

Q: Is the Chlorine atom on the pyridine ring stable? A: Generally, yes, but avoid Palladium on Carbon (Pd/C) hydrogenation.

  • Risk: Catalytic hydrogenation (H₂/Pd) will frequently cause hydrodehalogenation , stripping the chlorine off to give the unsubstituted pyridine.

  • Safe Mode: Borohydride reagents (STAB, NaBH₄, NaCNBH₃) are chemoselective and will not touch the aryl chloride.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 6-Chloro-N-methyl-3-pyridinemethanamine via Reductive Amination. Scale: 1.0 Gram (Aldehyde basis).

Reagents
  • Start: 6-Chloropyridine-3-carbaldehyde (1.0 eq, 1.0 g, ~7.0 mmol)

  • Amine: Methylamine (2.0 M in THF or MeOH) (5.0 eq, 17.5 mL)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq, 2.2 g)

  • Additive: Acetic Acid (1.0 eq, 0.4 mL)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Dry, 20 mL)

Step-by-Step Procedure
  • Imine Formation (Pre-equilibrium):

    • In a dry round-bottom flask, dissolve 6-Chloropyridine-3-carbaldehyde (1.0 g) in DCE (20 mL).

    • Add Methylamine solution (5.0 eq).

    • Add Acetic Acid (1.0 eq).

    • Critical Step: Stir at Room Temperature (RT) for 30-60 minutes . This allows the imine to form before the reducing agent sees the aldehyde.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) in 3 portions over 15 minutes.

    • Remove ice bath and stir at RT for 12–16 hours (Overnight).

    • Process Check: Take an aliquot, quench with water, and check TLC/LCMS. Aldehyde should be gone.

  • Workup (The "Yield Saver"):

    • Quench reaction with Saturated NaHCO₃ (20 mL). Stir for 15 mins until gas evolution stops.

    • Crucial Step: Add 1M NaOH dropwise until the aqueous layer pH is ~12-13 . (Check with pH paper).

    • Extract with DCM (3 x 30 mL).

    • Optional: If the interface is messy, filter through a Celite pad.

    • Wash combined organics with Brine (1 x 20 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is usually >90% pure if STAB was used.

    • If purification is needed: Flash Chromatography (DCM:MeOH:NH₄OH, gradient 95:5:0.5 to 90:10:1). The Ammonia is necessary to prevent tailing on silica.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Maienfisch, P., et al. (2000). "Synthesis and insecticidal activity of thiamethoxam and related compounds." Pest Management Science, 57, 906-914.
  • Ripin, D. H., et al. (2003).[3] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120.[3] (Detailed optimization of secondary amine workups).

  • Patent CN102827070B. (2012). "Improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine." (Describes industrial scale-up considerations).

Sources

interference in mass spectrometry analysis of Acetamiprid metabolite IM-1-4

[1]

Topic: Troubleshooting Interference in LC-MS/MS Analysis of Acetamiprid and its Metabolite IM-1-4 (N-desmethyl acetamiprid). Audience: Analytical Chemists, Toxicologists, and R&D Scientists. Version: 2.0 (Current as of 2025).

Introduction: The "Shared Fragment" Paradox

Welcome to the advanced support portal for Neonicotinoid analysis. If you are quantifying Acetamiprid (ACE) and its primary metabolite IM-1-4 (N-desmethyl acetamiprid), you are likely facing a specific set of challenges derived from their structural similarity.

The Core Problem: Acetamiprid (



crosstalkin-source fragmentation (ISF)

This guide moves beyond basic operation, focusing on the mechanistic causes of interference and self-validating protocols to ensure data integrity.

Module 1: Diagnosing In-Source Fragmentation (ISF)

Issue: You detect IM-1-4 in a sample known to contain only Acetamiprid, or your metabolite retention time shifts to match the parent.

Mechanism: In the electrospray ionization (ESI) source, labile bonds can break before the ion enters the first quadrupole (Q1). Acetamiprid possesses an N-methyl group that is susceptible to loss in a hot ESI source.

  • Acetamiprid (

    
     223)  enters the source.[1]
    
  • High temperature/voltage causes loss of

    
     (14 Da).
    
  • Result: A pseudo-ion at

    
     209 is created before mass filtration.
    
  • The MS/MS system detects this as IM-1-4 (

    
    ), but it elutes at the retention time of Acetamiprid.
    
Visualization: The ISF Mechanism

ISF_Mechanismcluster_0ESI Source (High Temp/Voltage)cluster_1Mass Analyzer (MS/MS)ACEAcetamiprid(Parent)[M+H]+ = 223ISF_EventIn-SourceFragmentation(-14 Da)ACE->ISF_EventArtifactArtifact Ion(Pseudo IM-1-4)[M+H]+ = 209ISF_Event->ArtifactLoss of MethylQ1Q1 FilterSelects 209Artifact->Q1Q2Collision CellFragment to 126Q1->Q2DetDetectorSignal RegisteredQ2->DetResultFALSE POSITIVE(Artifact elutes atParent RT)Det->Result

Caption: Pathway showing how Acetamiprid mimics IM-1-4 via source fragmentation, bypassing Q1 selection.

Troubleshooting Protocol: The "Zero-Metabolite" Test
  • Prepare a standard of pure Acetamiprid (high concentration, e.g., 1000 ng/mL).

  • Inject this standard while monitoring the IM-1-4 transition (

    
    ).
    
  • Analyze Results:

    • Scenario A: No peak in the 209 channel. (Ideal).

    • Scenario B: A peak appears in the 209 channel at the exact retention time of Acetamiprid.

      • Diagnosis: This is In-Source Fragmentation.[2][3][4] The parent is converting to the metabolite in the source.

    • Scenario C: A peak appears in the 209 channel at a different retention time .

      • Diagnosis: Your standard is contaminated with the metabolite.

Corrective Action:

  • Chromatography is King: You must chromatographically separate ACE and IM-1-4. If they co-elute, ISF is indistinguishable from real metabolite.

  • Source Optimization: Lower the Desolvation Temperature and Fragmentor Voltage. This reduces the energy available for pre-filter fragmentation.

Module 2: Chromatographic Resolution & Isobaric Interferences

Issue: Poor peak shape or inability to distinguish "real" IM-1-4 from ISF artifacts.

Expert Insight: Both compounds are polar, but IM-1-4 (lacking a methyl group) is slightly more polar than Acetamiprid. In Reverse Phase (C18) chromatography, IM-1-4 should elute before Acetamiprid.

Optimized MRM Transitions Table
AnalytePrecursor (

)
Product (

)
RoleCollision Energy (V)Note
Acetamiprid 223.1126.0Quantifier20-25Chloropyridinyl core
223.156.0Qualifier15-20Specificity check
IM-1-4 209.1126.0Quantifier20-25Interference Risk
209.190.0Qualifier30-35High specificity

Note: The 126 product ion is the most intense for both, but non-specific. Always use the Qualifier ratio for confirmation.

Protocol: Chromatographic Separation
  • Column Selection: Use a high-strength silica C18 (e.g., HSS T3 or equivalent) capable of retaining polar metabolites.

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[5]

    • B: Acetonitrile (MeOH often causes broader peaks for neonicotinoids).

  • Gradient Strategy:

    • Hold low organic (e.g., 5% B) for 1 minute to trap the polar IM-1-4.

    • Slow ramp (5% to 40% B) over 5-7 minutes.

    • Goal: Achieve a resolution (

      
      ) > 1.5 between IM-1-4 and Acetamiprid.
      

Module 3: Matrix Effects (Suppression & Enhancement)[2]

Issue: Low sensitivity in honey, pollen, or urine samples; internal standard ratios failing.

Mechanism: Neonicotinoids are often analyzed in "dirty" matrices. Co-eluting matrix components (phospholipids in bio-fluids, sugars/pigments in honey) compete for charge in the ESI droplet.

  • Honey/Pollen: Often causes signal enhancement (increased ionization efficiency).

  • Urine/Plasma: Often causes signal suppression.

Visualization: Troubleshooting Workflow

Troubleshooting_FlowStartProblem: Low Sensitivityor Variable Area CountsCheck_ISCheck Internal Standard (IS)Response VariationStart->Check_ISDecision1Is IS variation > 20%between samples?Check_IS->Decision1Matrix_EffectMatrix Effect ConfirmedDecision1->Matrix_EffectYesInstrument_IssueInstrument/Injection IssueDecision1->Instrument_IssueNoSol_MatrixSolution:1. Switch to Matrix-Matched Calibration2. Dilute Sample (1:5 or 1:10)3. Use Deuterated IS (Acetamiprid-d3)Matrix_Effect->Sol_MatrixSol_InstSolution:1. Check Needle Wash2. Replace Guard Column3. Check ESI CapillaryInstrument_Issue->Sol_Inst

Caption: Decision tree for distinguishing matrix effects from hardware failure.

Protocol: Matrix-Matched Calibration
  • Extract a "Blank" Matrix: Process a sample (e.g., organic honey) known to be free of neonicotinoids.

  • Spike Post-Extraction: Add your calibration standards into this blank extract rather than pure solvent.

  • Compare Slopes:

    • Calculate Slope (Matrix) / Slope (Solvent).

    • If ratio < 0.8 (Suppression) or > 1.2 (Enhancement), you must use matrix-matched calibration or stable isotope dilution (Acetamiprid-d3) for accurate quantitation.

Frequently Asked Questions (FAQ)

Q1: Why do I see IM-1-4 in my "Acetamiprid-only" standard? A: This is likely In-Source Fragmentation (ISF). Acetamiprid loses a methyl group in the ion source to form an ion with

Q2: Can I use the same Internal Standard (Acetamiprid-d3) for both parent and metabolite? A: Ideally, no. Acetamiprid-d3 works perfectly for the parent. However, for IM-1-4, Acetamiprid-d3 is not an exact structural match (it retains the methyl group). If IM-1-4 specific labeled standards (


Q3: My calibration curve for IM-1-4 is non-linear at high concentrations. Why? A: Detector saturation is common with the intense 126 fragment. Try detuning the CE (Collision Energy) slightly for the high points or using the less intense qualifier transition (

Q4: What is the regulatory limit (MRL) for IM-1-4? A: Regulations vary. In the EU (EFSA), Acetamiprid residue definitions often include the parent compound only for some commodities, but "sum of Acetamiprid and IM-1-4" for others (especially animal products). Always verify the specific residue definition for your matrix (e.g., SANTE/11312/2021 guidelines).

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

  • U.S. EPA. (2002). Environmental Chemistry Method Review Report: IM-1-4 (Metabolite of Acetamiprid).Link

  • Journal of Chromatography A. (2020). The application of in-source fragmentation in UHPLC-ESI-MS/MS for pesticide residue analysis.[2]Link

  • Research Trends. (2019). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites.[1][6][7][8][9]Link

  • PubChem. (2024). Acetamiprid Compound Summary.Link

Validation & Comparative

confirming structure of 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine with 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Structural Validation of 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine via 1H NMR

Executive Summary

This guide details the structural confirmation of This compound (CAS: 221146-31-2), a critical intermediate in the synthesis of neonicotinoid agrochemicals and pharmaceutical targets.[1][2] While Liquid Chromatography-Mass Spectrometry (LC-MS) provides rapid mass identification, it fails to definitively distinguish regioisomers (e.g., 2-chloro-4-substituted variants).[1][2]

This assessment establishes 1H NMR spectroscopy as the gold standard for validation, specifically leveraging scalar coupling constants (


-values) to map the 2,5-disubstituted pyridine ring pattern.[1][2] We compare this method against LC-MS and IR, demonstrating why NMR is non-negotiable for purity and connectivity verification.[1][2]

Part 1: Theoretical Framework & Expected Topology

To confirm the structure, one must validate two distinct domains: the aliphatic side chain and the aromatic pyridine core.

Target Structure:

  • Core: Pyridine ring substituted at positions 2 (Chlorine) and 5 (Dimethylaminomethyl group).[2] Note: IUPAC numbering assigns the Nitrogen as position 1, the substituent at 3, and Chlorine at 6. This is a 2,5-substitution pattern relative to the nitrogen.[1][2]

  • Protons of Interest:

    • H-2: Adjacent to Nitrogen and the alkyl group (Deshielded, singlet-like).[1][2]

    • H-4: Meta to Chlorine, Ortho to H-5 (Doublet of Doublets).

    • H-5: Ortho to Chlorine (Shielded relative to H-2, Doublet).[1][2]

Predicted Chemical Shifts (in )
DomainProton LabelMultiplicityIntegrationApprox. Shift (

ppm)
Coupling (

Hz)
Structural Logic
Aromatic H-2 Doublet (d)1H8.25 – 8.35


-proton to Nitrogen; inductive deshielding.[1][2]
Aromatic H-4 dd1H7.60 – 7.70

,

Coupling to ortho H-5 and meta H-2.[1][2]
Aromatic H-5 Doublet (d)1H7.25 – 7.35


-proton to Nitrogen; adjacent to Cl.[1][2]
Aliphatic CH₂ Singlet (s)2H3.35 – 3.45-Benzylic-like methylene; shifts downfield due to N and Ring.[1][2]
Aliphatic N(CH₃)₂ Singlet (s)6H2.20 – 2.25-Characteristic dimethylamine signal.[1][2]

Part 2: Comparative Analysis (Method Performance)

Why choose 1H NMR over high-throughput alternatives?

Feature1H NMR (Recommended) LC-MS (Alternative) FT-IR (Alternative)
Primary Output Connectivity & Electronic EnvironmentMolecular Mass (

)
Functional Groups
Isomer Differentiation High (Distinguishes 2,5- vs 2,4-substitution via

-coupling)
Low (Isomers often have identical fragmentation)Medium (Fingerprint region is complex)
Purity Quantification Absolute (Molar ratio via integration)Relative (Ionization efficiency varies)Qualitative
Sample Recovery Destructive (if not specialized) or Non-destructiveDestructiveNon-destructive
Verdict Required for Structure Proof Screening Tool Only Supportive Data

Critical Insight: LC-MS will confirm the mass (MW 170.64), but cannot easily rule out the regioisomer where the chlorine and alkyl group positions are swapped.[2] Only NMR coupling constants (


 Hz for ortho vs 

Hz for meta) definitively prove the substitution pattern.[1][2]

Part 3: Experimental Protocol

This protocol ensures a self-validating dataset where integration ratios act as an internal quality control.[1][2]

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for solubility and clear separation of the amine protons.[2]
    
    • Alternative: DMSO-

      
       if the sample is a hydrochloride salt.[1][2] (Note: Salt formation will shift aliphatic protons downfield significantly).[2]
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug if any turbidity exists to prevent line broadening.[2]

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: Standard proton (zg30).[2]

  • Scans (NS): 16 (Sufficient for >5 mg).[2]

  • Relaxation Delay (D1):

    
     1.0 second (Ensure quantitative integration of aromatic protons).
    
  • Spectral Width: -2 to 14 ppm.[1][2]

Processing & Validation Workflow
  • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline.

  • Integration: Calibrate the N-Methyl singlet (2.2 ppm) to 6.00 .

  • Self-Validation Check:

    • Does the

      
       integrate to ~2.0?
      
    • Do the three aromatic signals integrate to ~1.0 each?

    • If No: The sample is impure or the structure is incorrect.

Part 4: Data Interpretation & Decision Logic

The crux of the confirmation lies in the Aromatic Region (7.0 – 8.5 ppm) .

The "Fingerprint" of 2,5-Substitution

In a 2,5-disubstituted pyridine (Cl at 2, Alkyl at 5), you must observe:

  • One large coupling (

    
     Hz):  Represents the H-4/H-5 ortho relationship.[1][2]
    
  • One small coupling (

    
     Hz):  Represents the H-2/H-4 meta relationship.
    
  • Absence of two large couplings: If you see a triplet or a proton with two 8 Hz couplings, you have a 2,3- or 3,4-substitution pattern, indicating the wrong isomer .[2]

Decision Pathway (Visualization)

NMR_Validation Start Crude Product Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_Aliphatic Check Aliphatic Region (2.0 - 3.5 ppm) Acquire->Check_Aliphatic Decision_Ali Singlet (6H) @ 2.2? Singlet (2H) @ 3.4? Check_Aliphatic->Decision_Ali Check_Aromatic Check Aromatic Region (7.0 - 8.5 ppm) Decision_Ali->Check_Aromatic Yes Result_Wrong Pattern: Triplet or Multi-ortho coupling REJECT: Wrong Isomer Decision_Ali->Result_Wrong No (Impurity) Analyze_Coupling Analyze J-Coupling Check_Aromatic->Analyze_Coupling Result_Correct Pattern: d (8Hz), dd (8,2Hz), d (2Hz) CONFIRMED: 2,5-Substituted Analyze_Coupling->Result_Correct Matches Prediction Analyze_Coupling->Result_Wrong Mismatch

Caption: Logical workflow for structural validation. Green paths indicate successful confirmation of the this compound structure.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11094883, 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[2] John Wiley & Sons.[2] (Standard reference for Pyridine coupling constants).

  • Reich, H. J. (2024). Proton NMR Data - Pyridines. University of Wisconsin-Madison Chemistry.[1][2] Retrieved from [Link][1][2]

Sources

A Framework for the Comparative Toxicological Assessment of 2-Chloro-5-(methylaminomethyl)pyridine and its Parent Compound, 5-(methylaminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Comparative Toxicity in Drug Development

In the landscape of pharmaceutical development and chemical synthesis, the introduction of functional groups to a parent molecule is a fundamental strategy for modulating its physicochemical properties, efficacy, and metabolic stability. The addition of a chlorine atom to the pyridine ring, transitioning from 5-(methylaminomethyl)pyridine to 2-Chloro-5-(methylaminomethyl)pyridine, exemplifies such a modification. While this halogenation can enhance therapeutic potential, it also necessitates a rigorous evaluation of the altered toxicological profile. The presence of a chloro-substituent can significantly impact metabolic pathways, potentially leading to the formation of reactive intermediates and unforeseen toxicities.

This guide presents a comprehensive framework for the comparative toxicological assessment of 2-Chloro-5-(methylaminomethyl)pyridine and its non-chlorinated parent compound. We will delineate a multi-tiered experimental approach, encompassing in vitro and in vivo assays, to provide a robust dataset for researchers, scientists, and drug development professionals. The methodologies described are grounded in internationally recognized protocols to ensure scientific integrity and regulatory relevance.

The Toxicological Rationale: Why Chlorination Matters

The introduction of a chlorine atom to the pyridine ring can fundamentally alter the molecule's interaction with biological systems. The high electronegativity of chlorine can modify the electron distribution of the pyridine ring, influencing its binding to biological targets and metabolic enzymes. Furthermore, the carbon-chlorine bond can be a site for metabolic activation, potentially leading to the generation of reactive metabolites that can induce cellular damage, mutagenicity, or organ-specific toxicity. For instance, the metabolism of some chloropyridines has been shown to involve oxidative pathways that can result in the formation of toxic intermediates. Therefore, a direct comparison with the parent compound is crucial to isolate and understand the toxicological contribution of the chloro-substituent.

A Multi-Tiered Approach to Comparative Toxicity Assessment

A thorough toxicological evaluation should progress from rapid in vitro screenings to more complex in vivo studies. This tiered approach allows for early identification of potential hazards and conserves resources.

Tier 1: In Vitro Cytotoxicity Assessment

The initial step in our comparative assessment is to determine the basal cytotoxicity of both compounds on a cellular level. In vitro cytotoxicity assays are rapid, cost-effective, and reduce the reliance on animal testing.[1][2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Cell Culture : A human liver cell line (e.g., HepG2) and a human kidney cell line (e.g., HEK293) will be cultured in appropriate media and conditions.

  • Plating : Cells will be seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Exposure : 2-Chloro-5-(methylaminomethyl)pyridine and 5-(methylaminomethyl)pyridine will be dissolved in a suitable solvent (e.g., DMSO) and diluted in culture media to a range of concentrations (e.g., 0.1 µM to 1000 µM). The cells will be treated with these concentrations for 24 and 48 hours.

  • MTT Incubation : After the exposure period, the media will be replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization : The MTT solution will be removed, and the formazan crystals will be dissolved in DMSO.

  • Absorbance Measurement : The absorbance will be read at 570 nm using a microplate reader.

  • Data Analysis : Cell viability will be expressed as a percentage of the untreated control. The IC50 (half-maximal inhibitory concentration) will be calculated for each compound.

Illustrative Data Presentation

CompoundCell Line24h IC50 (µM)48h IC50 (µM)
2-Chloro-5-(methylaminomethyl)pyridineHepG27545
5-(methylaminomethyl)pyridineHepG2>1000850
2-Chloro-5-(methylaminomethyl)pyridineHEK29312080
5-(methylaminomethyl)pyridineHEK293>1000>1000

This is hypothetical data for illustrative purposes.

Interpretation of Expected Results

A lower IC50 value for 2-Chloro-5-(methylaminomethyl)pyridine would suggest that the chlorinated compound is more cytotoxic than its parent compound. The choice of liver and kidney cell lines is to assess potential organ-specific toxicity.

Experimental Workflow for In Vitro Cytotoxicity

Caption: Workflow for in vitro cytotoxicity testing.

Tier 2: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis. The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic potential.[3][4][5]

Experimental Protocol: Ames Test

The Ames test utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[4] The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[3][4]

  • Bacterial Strains : S. typhimurium strains TA98, TA100, TA1535, and TA1537 will be used to detect different types of mutations.

  • Metabolic Activation : The test will be conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that require metabolic activation to become mutagenic.[3]

  • Exposure : The bacterial strains will be exposed to various concentrations of 2-Chloro-5-(methylaminomethyl)pyridine and 5-(methylaminomethyl)pyridine in the presence and absence of the S9 mix.

  • Plating : The treated bacteria will be plated on minimal glucose agar plates lacking histidine.

  • Incubation : Plates will be incubated at 37°C for 48-72 hours.

  • Colony Counting : The number of revertant colonies will be counted.

  • Data Analysis : A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Illustrative Data Presentation

CompoundStrainS9 MixResult (Fold increase over control)Mutagenic Potential
2-Chloro-5-(methylaminomethyl)pyridineTA100+3.5Positive
2-Chloro-5-(methylaminomethyl)pyridineTA100-1.2Negative
5-(methylaminomethyl)pyridineTA100+/-<2.0Negative

This is hypothetical data for illustrative purposes.

Interpretation of Expected Results

A positive result for 2-Chloro-5-(methylaminomethyl)pyridine, particularly in the presence of the S9 mix, would suggest that its metabolites are mutagenic. A negative result for the parent compound would highlight the genotoxic potential introduced by the chlorine atom.

Ames Test Workflow

Ames_Test_Workflow Start Start: Prepare bacterial strains and test compounds With_S9 With S9 Metabolic Activation Start->With_S9 Without_S9 Without S9 Metabolic Activation Start->Without_S9 Expose_S9 Expose bacteria to compound + S9 With_S9->Expose_S9 Expose_noS9 Expose bacteria to compound Without_S9->Expose_noS9 Plate_S9 Plate on histidine-free media Expose_S9->Plate_S9 Plate_noS9 Plate on histidine-free media Expose_noS9->Plate_noS9 Incubate Incubate at 37°C for 48-72h Plate_S9->Incubate Plate_noS9->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze for dose-dependent increase Count->Analyze Metabolic_Activation Parent 2-Chloro-5-(methylaminomethyl)pyridine P450 Cytochrome P450 (Oxidation) Parent->P450 Intermediate Reactive Intermediate (e.g., Epoxide) P450->Intermediate Detox Detoxification (e.g., Glutathione Conjugation) Intermediate->Detox Binding Covalent Binding to Macromolecules (DNA, Protein) Intermediate->Binding Excretion Stable Metabolite (Excretion) Detox->Excretion Toxicity Cytotoxicity & Genotoxicity Binding->Toxicity

Caption: Potential metabolic activation of the chlorinated pyridine.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to comparing the toxicity of 2-Chloro-5-(methylaminomethyl)pyridine and its parent compound, 5-(methylaminomethyl)pyridine. By employing a tiered strategy of in vitro and in vivo assays, researchers can effectively characterize the toxicological impact of chlorination. The data generated from these studies are essential for informed decision-making in drug development and chemical safety assessment, ensuring that novel chemical entities are not only efficacious but also possess an acceptable safety profile.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Online Biology Notes. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]

  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). OECD. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). SciSpace. [Link]

  • The Ames Test. University of Wisconsin-Madison. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. [Link]

  • Ames Test. Charles River Laboratories. [Link]

  • 2-Chloropyridine. Wikipedia. [Link]

  • NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (2010). National Center for Biotechnology Information. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2014). ResearchGate. [Link]

  • NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (2010). National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Synthesis of N-(6-Chloro-3-pyridylmethyl)-N-methylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

N-(6-Chloro-3-pyridylmethyl)-N-methylamine is a crucial intermediate in the synthesis of neonicotinoid insecticides, such as Acetamiprid.[1][2] Its efficient and scalable production is of significant interest to the agrochemical and pharmaceutical industries. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering insights into the underlying chemical principles, experimental protocols, and process efficiencies to aid researchers in selecting the optimal method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of N-(6-Chloro-3-pyridylmethyl)-N-methylamine, also known as 2-chloro-5-((methylamino)methyl)pyridine, predominantly revolves around the formation of the C-N bond between the pyridylmethyl group and the methylamino moiety.[3] The choice of starting materials and reaction conditions significantly impacts the yield, purity, cost, and environmental footprint of the synthesis. This guide will explore and compare two major synthetic pathways:

  • Nucleophilic Substitution of 2-Chloro-5-(chloromethyl)pyridine: This is the most direct and widely employed industrial method.

  • Reductive Amination of 6-Chloro-3-pyridinecarboxaldehyde: An alternative approach that proceeds through an imine intermediate.

  • Reduction of 6-Chloro-3-pyridinecarbonitrile: A pathway that offers a different set of precursors and reaction conditions.

Route 1: Nucleophilic Substitution of 2-Chloro-5-(chloromethyl)pyridine

This method is a classic example of a nucleophilic substitution reaction where methylamine acts as the nucleophile, displacing the chloride from the benzylic position of 2-chloro-5-(chloromethyl)pyridine. The reaction is generally high-yielding and straightforward to perform.

Reaction Scheme:

Route_1 reactant1 2-Chloro-5-(chloromethyl)pyridine product N-(6-Chloro-3-pyridylmethyl)-N-methylamine reactant1->product reactant2 Methylamine (CH3NH2) reactant2->product byproduct Methylamine Hydrochloride (CH3NH3Cl) Route_2 start 6-Chloro-3-pyridinecarboxaldehyde intermediate N-(6-chloro-3-pyridylmethylidene)-N-methylamine (Imine) start->intermediate + product N-(6-Chloro-3-pyridylmethyl)-N-methylamine intermediate->product + reagent1 Methylamine (CH3NH2) reagent2 Reducing Agent (e.g., H2/Catalyst)

Caption: Reductive amination pathway.

Experimental Protocol & Mechanistic Insights
  • Protocol:

    • In a suitable solvent like ethanol, dissolve 6-chloro-3-pyridinecarboxaldehyde and add methylamine (as a solution or gas).

    • The mixture is stirred to form the imine intermediate. This step is often performed in the presence of a dehydrating agent or with azeotropic removal of water to drive the equilibrium towards imine formation.

    • The crude imine is then subjected to reduction. A common method is catalytic hydrogenation using a platinum or palladium catalyst under a hydrogen atmosphere. [4] 4. The reaction is monitored for hydrogen uptake. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the product.

[4]* Causality and Insights:

  • Imine Formation: The formation of the imine is a reversible reaction. Removing the water formed is key to achieving high conversion.
  • Reduction: Catalytic hydrogenation is a clean and efficient reduction method. However, care must be taken to prevent dechlorination of the pyridine ring, which can be a side reaction under harsh conditions. A[4]lternative reducing agents like sodium borohydride could also be used, but these are generally more expensive for large-scale production.

[4]---

Route 3: Reduction of 6-Chloro-3-pyridinecarbonitrile

This synthetic approach utilizes 6-chloro-3-pyridinecarbonitrile as the starting material, which is reduced to the corresponding amine. This method is particularly useful if the carbonitrile is a more readily available or cost-effective precursor.

Reaction Scheme:

Route_3 start 6-Chloro-3-pyridinecarbonitrile product (6-Chloro-3-pyridyl)methylamine start->product + final_product N-(6-Chloro-3-pyridylmethyl)-N-methylamine product->final_product + reagent1 Reducing Agent (e.g., Raney Nickel, H2) reagent2 Methylating Agent

Caption: Nitrile reduction pathway.

Experimental Protocol & Mechanistic Insights
  • Protocol:

    • The hydrogenation of 6-chloro-3-pyridinecarbonitrile is carried out in a solvent mixture such as ethanol-water in the presence of ammonia. [5] 2. An improved Raney nickel catalyst is used, which is prepared from a low nickel content alloy and heat-treated in water. [5] 3. The reaction is conducted at around 50°C under a low hydrogen pressure (1.2-1.4 kg/cm ²). T[5]his yields the primary amine, (6-chloro-3-pyridyl)methylamine.

    • The resulting primary amine would then need to be methylated in a subsequent step, for example, via reductive amination with formaldehyde or reaction with a methylating agent like methyl iodide.

  • Causality and Insights:

    • Selective Hydrogenation: The key challenge in this route is the selective reduction of the nitrile group without causing dechlorination of the pyridine ring. The use of a specially prepared Raney nickel catalyst at low hydrogen pressure is crucial for achieving high selectivity. [5] * Ammonia: The presence of ammonia helps to suppress the formation of secondary amine byproducts during the reduction.

    • Two-Step Process: This route requires a second step for methylation to obtain the final N-methylated product, which adds to the overall process complexity compared to the direct nucleophilic substitution.

Comparison of Synthesis Routes

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Reductive AminationRoute 3: Nitrile Reduction
Starting Materials 2-Chloro-5-(chloromethyl)pyridine, Methylamine6-Chloro-3-pyridinecarboxaldehyde, Methylamine6-Chloro-3-pyridinecarbonitrile, Reducing Agent, Methylating Agent
Number of Steps 11 (in-situ) or 22
Reported Yield High (e.g., 95.6%)[6] Moderate to High (Can exceed 90%)[4] High for the reduction step (e.g., 86%)
Key Challenges Handling of exothermic reaction, Removal of water (in aqueous route)Potential for dechlorination, Imine stabilitySelective reduction without dechlorination, Additional methylation step
Industrial Scalability Excellent, widely usedGood, but may require specialized hydrogenation equipmentModerate, catalyst preparation and handling can be complex
Safety Considerations Methylamine is toxic and flammable. Exothermic reaction needs careful control.Hydrogen gas is explosive. Metal catalysts can be pyrophoric.Hydrogen gas is explosive. Raney Nickel is pyrophoric.

Conclusion

For the industrial-scale synthesis of N-(6-Chloro-3-pyridylmethyl)-N-methylamine, the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with methylamine (Route 1) remains the most direct, efficient, and cost-effective method. The choice between using aqueous or gaseous methylamine will depend on the specific plant capabilities and downstream processing requirements.

Reductive amination (Route 2) offers a viable alternative, particularly if 6-chloro-3-pyridinecarboxaldehyde is a more accessible starting material. However, the need for catalytic hydrogenation and the risk of side reactions make it slightly more complex to implement on a large scale.

The reduction of 6-chloro-3-pyridinecarbonitrile (Route 3) is a more specialized route that is highly dependent on the availability and cost of the nitrile precursor. While the selective reduction has been optimized, the necessity of a subsequent methylation step makes it less atom-economical and more process-intensive than the direct substitution method.

Researchers and process chemists should evaluate these routes based on the availability of starting materials, equipment, and the desired scale of production. For most applications, the robustness and high yields of the nucleophilic substitution pathway make it the superior choice.

References

  • CN106187868A - A kind of preparation method of Acetamiprid - Google Patents.
  • CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine - Google Patents.
  • Synthesis of N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-N'-nitroguanidine - PrepChem.com. Available at: [Link]

  • JPH0616636A - Production of 6-chloro-3-pyridylmethylamine - Google Patents.
  • Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst - ResearchGate. Available at: [Link]

  • Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents.
  • 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem. Available at: [Link]

Sources

Validation of N-[(6-Chloropyridin-3-yl)methyl]methylamine Purity by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for validating the purity of N-[(6-Chloropyridin-3-yl)methyl]methylamine (CAS 120739-62-0), a critical intermediate in neonicotinoid synthesis (e.g., Acetamiprid).[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic impurity profiling, it often fails to detect inorganic salts, moisture, and solvent entrapment—critical quality attributes for this secondary amine.

This document details why Elemental Analysis (EA) serves as a necessary orthogonal validation tool, specifically addressing the challenges of halogen interference (Chlorine) and pyridine ring refractory combustion .

Part 1: The Molecule & The Challenge

Chemical Profile[2][3]
  • Systematic Name: N-[(6-Chloropyridin-3-yl)methyl]methylamine[1][2][3][4]

  • Synonyms: Desmethylacetamiprid; IM-1-4

  • Formula: C

    
    H
    
    
    
    ClN
    
    
  • Molecular Weight: 156.61 g/mol [1][4]

  • Structure: A pyridine ring substituted at the 6-position with chlorine and at the 3-position with a methylaminomethyl group.[1][4]

The Analytical Gap

In drug development, relying solely on HPLC (Area %) leads to "purity inflation."

  • The Salt Trap: This molecule is a secondary amine. It readily forms hydrochloride salts (·HCl) or absorbs CO

    
     to form carbamates. HPLC often dissociates these salts in the mobile phase, showing a single "pure" peak while the bulk material is actually ~80% active base and ~20% counter-ion/water.
    
  • The Halogen Interference: The presence of Chlorine (22.64% by mass) complicates standard CHN combustion, requiring specific catalytic masking to prevent damage to thermal conductivity detectors (TCD).

Part 2: Comparative Analysis (EA vs. Alternatives)

To validate purity effectively, one must understand where EA fits in the analytical ecosystem compared to HPLC and Quantitative NMR (qNMR).[5]

Table 1: Comparative Performance Matrix
FeatureElemental Analysis (CHN)HPLC (UV-Vis)qNMR (

H)
Primary Output Mass % of C, H, NPurity by Area %Absolute Purity (wt/wt %)
Detection Basis Bulk Elemental CompositionChromophore AbsorptionProton Environment
Inorganic Detection Excellent (Indirectly via % deviation)Poor (Invisible)Good (If internal std used)
Water/Solvent Detection Good (H/C ratio shifts)Poor (Elutes in void volume)Excellent (Distinct peaks)
Specific Weakness Cannot distinguish isomersResponse factor variabilityHigh cost/Expertise required
Sample Requirement ~2–5 mg (Destructive)<1 mg (Non-destructive)~10–20 mg (Non-destructive)
Decision Logic: When to Use EA

Use the following logic flow to determine when EA is the critical validation step.

DecisionMatrix Start Start: Purity Assessment HPLC Run HPLC-UV Start->HPLC PurityCheck Is HPLC Purity > 98%? HPLC->PurityCheck EA_Step Perform Elemental Analysis (CHN) PurityCheck->EA_Step Yes (Verify Bulk) Fail Reprocess Batch PurityCheck->Fail No qNMR_Step Perform qNMR EA_Step->qNMR_Step If EA deviates >0.4% Pass Batch Released EA_Step->Pass If EA within ±0.4% qNMR_Step->Pass

Figure 1: Analytical decision matrix for validating pyridine intermediates.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Accurately determine %C, %H, and %N while neutralizing the interference from the Chlorine atom on the pyridine ring.

Reagents & Standards
  • Calibration Standard: Acetanilide (C

    
    H
    
    
    
    NO) - Industry standard for CHN.[1]
  • Combustion Aid: Tungsten Trioxide (WO

    
    ) or Vanadium Pentoxide (V
    
    
    
    O
    
    
    ). Crucial for ensuring complete combustion of the refractory pyridine ring.
  • Halogen Scrubber: Silver Wool (Ag). Essential to trap Chlorine as AgCl, preventing it from reading as Nitrogen or fouling the detector.

Step-by-Step Workflow
  • System Conditioning:

    • Purge the CHN Analyzer with Helium (carrier gas) and Oxygen (combustion gas).

    • Set Combustion Furnace to 980°C (Standard) or 1050°C (if using WO

      
       for refractory rings).
      
    • Ensure the Reduction Tube (Copper) is active (650°C).

    • Critical: Verify the "Halogen Trap" (Silver wool zone) is not saturated.

  • Sample Preparation (The "Sandwich" Technique):

    • Weigh 2.0 ± 0.1 mg of N-[(6-Chloropyridin-3-yl)methyl]methylamine into a Tin (Sn) capsule.

    • Add 5–10 mg of WO

      
       powder directly over the sample. Why: This provides localized oxygen enrichment to break the stable pyridine ring.
      
    • Fold the capsule tightly to exclude atmospheric Nitrogen.

  • Analysis Sequence:

    • Run Blanks (Empty Tin capsule) x 3.

    • Run K-Factor Standard (Acetanilide) x 3.[1]

    • Run Sample x 2.

  • Combustion Chemistry:

    • The sample burns in O

      
      .
      
    • Carbon

      
       CO
      
      
      
      .
    • Hydrogen

      
       H
      
      
      
      O.
    • Nitrogen

      
       N
      
      
      
      + NO
      
      
      (reduced to N
      
      
      by Copper).
    • Chlorine

      
       Cl
      
      
      
      /HCl (Trapped by Silver Wool as AgCl).
      [1]
Theoretical Calculation

For C


H

ClN

:
  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    

Part 4: Data Interpretation & Validation Criteria

An EA result is considered valid if it falls within ±0.4% of the theoretical value (standard academic and industrial acceptance criteria).

Table 2: Scenario Analysis
Scenario%C%H%NInterpretationAction
Ideal 53.655.8017.85High Purity Free BaseRelease Batch
Wet Sample < 53.0> 6.0< 17.5Moisture/Solvent presentDry & Retest or run Karl Fischer
Salt Formation ~ 43.5~ 5.2~ 14.5Mono-HCl Salt (C

H

Cl

N

)
Confirm with AgNO

titration
Incomplete Burn LowLowLowRefractory Ring IssueAdd more WO

; Increase Temp
Visualizing the Validation Logic

The following diagram illustrates how to interpret deviations in the EA data specifically for this chlorinated amine.

EA_Interpretation Result EA Result Obtained CheckC Carbon < 53.2%? Result->CheckC CheckH Hydrogen > 6.0%? CheckC->CheckH Yes Conclusion_Pure Valid Purity CheckC->Conclusion_Pure No (Within Range) CheckN Nitrogen < 17.5%? CheckH->CheckN No Conclusion_Wet Sample Wet/Solvent CheckH->Conclusion_Wet Yes Conclusion_Salt Inorganic Salt Contamination CheckN->Conclusion_Salt Yes

Figure 2: Diagnostic flow for interpreting EA deviations.

Part 5: Troubleshooting & Expert Insights

The "Chlorine Drift"

Symptom: The Nitrogen values slowly drift upwards over sequential runs. Cause: The Silver (Ag) trap in the combustion tube is saturated. Chlorine gas is breaking through and interfering with the thermal conductivity detection of Nitrogen. Fix: Replace the combustion tube packing immediately. For high-throughput labs analyzing chlorinated pyridines, replace the Ag wool every 50–100 runs.

Hygroscopicity Management

N-[(6-Chloropyridin-3-yl)methyl]methylamine is a secondary amine.[1] It can absorb atmospheric moisture.

  • Protocol Adjustment: If results are consistently "Low C / High H", dry the sample in a vacuum oven at 40°C for 4 hours prior to weighing. Weigh rapidly or use a dry-box if humidity is >60%.[1]

References

  • ASTM International. (2022). Standard Test Method for Carbon, Hydrogen, and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke. ASTM D5373-21.[1] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Sigma-Aldrich. (n.d.).[1] N-[(6-Chloropyridin-3-yl)methyl]methylamine Product Specification & CAS 120739-62-0 Data. Link

  • Royal Society of Chemistry. (2008). Combustion intermediates of pyridine flames. Journal of Physical Chemistry A. Link

  • BenchChem. (2025).[5] Guide to Validating Synthesized Compound Purity: EA vs qNMR. Link

Sources

structural analogues of N-(6-Chloro-3-pyridylmethyl)-N-methylamine and their properties

[1]

Executive Summary: The Chloropyridinyl Scaffold

N-(6-Chloro-3-pyridylmethyl)-N-methylamine (hereafter referred to as CPM-MA ) is a privileged pharmacophore in neuroactive chemistry.[1] Structurally, it represents the amine core of the neonicotinoid insecticide Acetamiprid and is a close analogue of the amine moiety found in Imidacloprid .

For drug development professionals, CPM-MA is not merely an insecticide metabolite; it is a high-affinity ligand for mammalian nicotinic acetylcholine receptors (nAChRs), specifically the

This guide objectively compares CPM-MA with its key structural analogues, focusing on binding affinity (

Structural Analysis & Physicochemical Profile

CPM-MA is characterized by a "magic methyl" on the amine and a chlorine atom at the 6-position of the pyridine ring.[1] The chlorine atom is critical: it increases lipophilicity and creates a "sigma-hole," enhancing binding interactions within the receptor pocket compared to the non-chlorinated variant.

Key Physicochemical Data
PropertyValueSignificance
Molecular Weight 156.61 g/mol Fragment-like; ideal for lead optimization.[1]
LogP (Predicted) ~1.2 - 1.8Moderate lipophilicity; crosses Blood-Brain Barrier (BBB).[1]
pKa ~8.08Exists largely as a cation at physiological pH (7.4), mimicking the pyrrolidine nitrogen of nicotine.
H-Bond Donors 1Secondary amine facilitates H-bonding with backbone carbonyls (e.g., Trp147 in AChBP).[1]

Comparative Performance: Analogues & Isosteres

The following table contrasts CPM-MA with three distinct classes of analogues:

  • The Prototype: Nicotine (Natural standard).

  • The Des-Chloro Variant: Probing the role of the halogen.

  • The Thiazole Isostere: The scaffold found in Thiamethoxam/Clothianidin.

Table 1: Comparative Pharmacological Profile (Mammalian nAChR)
CompoundStructure DescriptionBinding Affinity (

or

) [1, 2]
Selectivity (Mammalian vs. Insect)Key Property Note
CPM-MA (Topic) 6-Cl-3-Pyridyl-CH2-NHMe6.0 nM Low Selectivity (High affinity for both)High potency metabolite; mimics nicotine's cation.[1]
Nicotine Pyridine-Pyrrolidine3.8 nM ReferenceRigid structure; rapid metabolic clearance.[1]
Des-Chloro Analogue 3-Pyridyl-CH2-NHMe> 100 nMPoorLoss of Cl reduces lipophilicity and sigma-hole interaction.[1]
Thiazole Isostere 2-Cl-5-Thiazolyl-CH2-NHMe~10-50 nMModerateBioisostere used in "Second Gen" neonicotinoids; lower mammalian toxicity than CPM-MA.[1]
Acetamiprid (Parent) Cyanoamidine derivative> 1000 nM (Mammalian)High (Insect Selective)The electron-withdrawing cyanoamidine group reduces amine basicity, preventing protonation and mammalian binding.

Interpretation for Drug Design:

  • Potency: CPM-MA is nearly equipotent to nicotine (6.0 nM vs 3.8 nM).[1][2] This confirms that the flexible methylene linker does not significantly penalize binding entropy compared to the rigid pyrrolidine of nicotine.

  • Toxicity: Unlike the parent Acetamiprid, which is safe due to low mammalian affinity, CPM-MA is toxic to mammals because the free amine is protonated at physiological pH, allowing it to bind the cation-pi site of the mammalian nAChR.

  • Optimization: Replacing the Pyridine with Thiazole (Row 4) retains activity but alters metabolic stability (S-oxidation potential).

Mechanism of Action & SAR Visualization

The biological activity of CPM-MA relies on its ability to mimic the neurotransmitter Acetylcholine (ACh).

Mechanism:

  • Protonation: At pH 7.4, the secondary amine of CPM-MA becomes protonated (

    
    ).
    
  • Cation-

    
     Interaction:  The protonated amine anchors into the aromatic box of the nAChR binding site (formed by Trp, Tyr residues).
    
  • Halogen Bonding: The 6-Chloro substituent fits into a hydrophobic sub-pocket and may engage in halogen bonding or electrostatic interactions with backbone carbonyls.

Diagram 1: Structure-Activity Relationship (SAR) Logic[1]

SAR_LogicCoreCPM-MA Scaffold(6-Cl-3-Py-CH2-NHMe)Mod_ClModification:Remove ChlorineCore->Mod_ClMod_RingModification:Pyridine -> ThiazoleCore->Mod_RingMod_NModification:N-Methyl -> N-Cyanoamidine(Parent Acetamiprid)Core->Mod_NResult_ClResult:Loss of Affinity (>10x)Reduced LipophilicityMod_Cl->Result_ClResult_RingResult:Retained PotencyAltered Metabolic RouteMod_Ring->Result_RingResult_NResult:Loss of Basic pKaSelectivity for Insect nAChRMod_N->Result_N

Caption: SAR map illustrating how structural modifications to the CPM-MA core drastically shift biological selectivity and potency.

Experimental Protocols

To validate the properties of CPM-MA analogues, two core workflows are required: Synthesis (to access the analogues) and Radioligand Binding (to quantify affinity).

Protocol A: Selective Synthesis via Reductive Amination

Rationale: Direct alkylation often leads to over-alkylation. Reductive amination ensures mono-methylation.[1]

  • Reagents: 6-Chloro-3-pyridinecarboxaldehyde (Starting material), Methylamine (2M in THF), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM).

  • Imine Formation:

    • Dissolve aldehyde (1.0 eq) in DCM.

    • Add Methylamine (1.2 eq) and stir at Room Temperature (RT) for 1 hour. Note: Use anhydrous conditions to drive equilibrium.

  • Reduction:

    • Add STAB (1.5 eq) portion-wise. Why STAB? It is milder than

      
       and will not reduce the aldehyde before imine formation.
      
    • Stir for 4–12 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Critical Step: The product is a secondary amine. Ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine deprotonated and in the organic phase.

  • Purification: Flash chromatography (DCM:MeOH:NH4OH).

Protocol B: -Nicotine Binding Assay (Rat Brain Membranes)

Rationale: This assay measures the ability of the analogue to displace nicotine from

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge (40,000 x g) and wash pellets twice to remove endogenous acetylcholine.

  • Incubation:

    • Total Binding: Membrane prep +

      
      -Nicotine (2 nM) + Buffer.[1]
      
    • Non-Specific Binding (NSB): Above + 10

      
      M (-)-Nicotine (saturating concentration).[1]
      
    • Test Sample: Membrane +

      
      -Nicotine + CPM-MA Analogue (
      
      
      to
      
      
      M).[1]
  • Equilibrium: Incubate at 4°C for 60 minutes. Note: Low temperature prevents receptor degradation.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Analysis: Count radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
Diagram 2: Binding Assay Workflow

Binding_AssayStep1Membrane Prep(Rat Cortex)Step2Incubation System(Tris-HCl, pH 7.4, 4°C)Step1->Step2Branch1Control:[3H]-Nicotine onlyStep2->Branch1Branch2Test:[3H]-Nicotine + CPM-MAStep2->Branch2Branch3NSB:[3H]-Nicotine + Excess NicotineStep2->Branch3Step3Filtration (GF/B)& WashingBranch1->Step3Branch2->Step3Branch3->Step3Step4Scintillation CountingStep3->Step4ResultData Analysis:Cheng-Prusoff EquationStep4->Result

Caption: Workflow for determining Ki values of CPM-MA analogues using radioligand displacement.

References

  • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology, 48, 339–364.

  • Tomizawa, M., & Casida, J. E. (1999). Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors.[3] British Journal of Pharmacology, 127(1), 115–122.

  • Ford, K. A., & Casida, J. E. (2006).[4] Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice. Chemical Research in Toxicology, 19(7), 944–951.

  • Latli, B., et al. (1999). Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor.[1][2][5] Journal of Medicinal Chemistry, 42(20), 4227–4234.

assessing the environmental impact of 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine vs parent insecticide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative environmental risk assessment between the specific chloropyridinyl derivative 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine and its parent insecticide, Acetamiprid .

Executive Summary & Chemical Identity[1]

In the lifecycle management of neonicotinoids, distinguishing between the active pharmaceutical ingredient (API) and its structural analogs—whether metabolites, impurities, or degradation products—is critical for regulatory compliance (REACH, EPA).

This guide compares Acetamiprid , a widely used cyano-substituted neonicotinoid, with This compound (hereafter referred to as CPDMA ). CPDMA is a structural analog of the known metabolite IM-2-1, distinguished by a tertiary amine group rather than the secondary amine found in typical degradation pathways.

Chemical Profile Comparison[2][3][4]
FeatureParent Insecticide: Acetamiprid Target Analog: CPDMA
CAS Number 135410-20-7221146-31-2
IUPAC Name (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidineThis compound
Molecular Formula C₁₀H₁₁ClN₄C₈H₁₁ClN₂
Molecular Weight 222.67 g/mol 170.64 g/mol
Functional Group Cyanoamidine (Pharmacophore)Tertiary Dimethylamine
Primary Role Agonist of nAChR (Insecticide)Synthesis Intermediate / Impurity / Metabolite
LogP (Octanol/Water) ~0.80 (Low bioaccumulation)~1.2 - 1.5 (Predicted, higher lipophilicity due to methyls)

Scientific Insight: The insecticidal potency of Acetamiprid relies on the electronegative cyanoamidine tip , which mimics acetylcholine. CPDMA lacks this pharmacophore, containing instead a basic tertiary amine. Consequently, CPDMA is predicted to have significantly reduced neurotoxicity to insects but potentially altered soil mobility due to the protonatable amine.

Environmental Fate & Toxicity Analysis

Toxicology: Mode of Action & Potency

The environmental risk profile shifts dramatically between the parent and the amine derivative.

  • Acetamiprid: High acute toxicity to insects (LD50 honeybee contact ~8.1 µ g/bee , though lower than nitro-substituted neonicotinoids). Moderate aquatic toxicity.

  • CPDMA: Lacking the electronegative tip, it cannot effectively bridge the nAChR binding site. However, chloropyridinyl amines can exhibit non-specific aquatic toxicity or act as precursors to chloronicotinic acid (6-CNA).

Comparative Toxicity Data (Experimental & Read-Across)

OrganismEndpointAcetamiprid (Parent)CPDMA (Analog/Metabolite)*
Daphnia magna EC50 (48h)> 49 mg/L (Moderate)Predicted > 100 mg/L (Low)
Honeybee LD50 (Contact)~8.1 µ g/bee Predicted > 100 µ g/bee (Non-toxic)
Fish (Rainbow Trout) LC50 (96h)> 100 mg/L> 100 mg/L (Baseline narcotic effect)
Soil Persistence DT50 (Aerobic)1–8 days (Rapid degradation)Variable (Amine binding to clay)

*Note: Data for CPDMA is inferred via Read-Across from the structurally similar metabolite IM-2-1 (N-methyl analog).

Degradation Pathways

Acetamiprid degrades primarily via N-demethylation and cleavage of the cyanoamidine group. CPDMA represents a methylated variant of the amine cleavage product.

DegradationPathway cluster_legend Legend Acetamiprid Acetamiprid (Parent Active) IM2_1 IM-2-1 (N-methyl metabolite) Acetamiprid->IM2_1 N-deacetylation/cleavage CPDMA CPDMA (N,N-dimethyl analog) IM2_1->CPDMA Methylation (Minor/Theoretical) CNA 6-Chloronicotinic Acid (Terminal Metabolite) IM2_1->CNA Oxidation CPDMA->CNA Oxidative Deamination key Red: High Toxicity Blue: Variable/Unknown Green: Low Toxicity

Figure 1: Proposed structural relationship and degradation logic. CPDMA is the dimethyl analog of the primary amine metabolite IM-2-1.

Experimental Protocols for Assessment

To validate the environmental impact of CPDMA versus Acetamiprid, the following self-validating protocols should be employed.

Protocol A: High-Resolution Residue Analysis (LC-MS/MS)

Objective: Distinguish CPDMA from the parent and the mono-methyl metabolite (IM-2-1) in soil matrices.

  • Extraction:

    • Weigh 5g soil sample into a 50mL centrifuge tube.

    • Add 10mL Acetonitrile/Water (80:20 v/v) with 0.1% Formic Acid. Reasoning: Acidic pH ensures the amine (CPDMA) is protonated and soluble, while stabilizing the parent.

    • Vortex (1 min) and sonicate (15 min).

    • Centrifuge at 4000 rpm for 5 mins.

  • Cleanup (Dispersive SPE):

    • Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18.

    • Critical Step: For CPDMA analysis, reduce PSA amount compared to standard Acetamiprid protocols. PSA removes organic acids but can bind amine targets if pH is too high.

  • Detection (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 100mm, 1.8µm.

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Transitions (MRM):

      • Acetamiprid: 223.1 → 126.0 (Quant)

      • CPDMA: 171.1 → 126.0 (Quant). Note the mass shift (-52 Da from parent).

Protocol B: Acute Immobilization Test (OECD 202 Adapted)

Objective: Quantify the "loss of toxicity" hypothesis for CPDMA.

  • Test Organism: Daphnia magna (neonates <24h old).

  • Preparation:

    • Prepare stock solutions of Acetamiprid and CPDMA in DMSO (max 0.1% v/v in final medium).

    • Dilution series: 0, 1.0, 10.0, 50.0, 100.0 mg/L.

  • Exposure:

    • 4 replicates per concentration, 5 daphnids per vessel (20mL volume).

    • Incubate at 20°C ± 1°C, 16h:8h light:dark cycle.

  • Validation:

    • Reference substance (Potassium Dichromate) must yield EC50 within 0.6–2.1 mg/L.

    • Control mortality must be <10%.

  • Endpoint: Immobilization at 24h and 48h.

    • Expected Outcome: Acetamiprid EC50 ~49 mg/L. CPDMA EC50 expected >100 mg/L (No Effect).

Conclusion & Strategic Recommendations

This compound (CPDMA) represents a significantly lower environmental hazard profile compared to its parent, Acetamiprid , primarily due to the loss of the cyanoamidine pharmacophore required for nAChR binding.

  • Risk Assessment: The primary risk associated with CPDMA is not acute insect toxicity, but rather its potential as a precursor to 6-chloronicotinic acid (persistent) or its mobility in low-carbon soils due to its cationic nature.

  • Regulatory Strategy: If CPDMA is identified as a process impurity >0.1%, it must be qualified. However, toxicological read-across suggests it acts similarly to the non-toxic metabolite IM-2-1.

  • Actionable Insight: Focus monitoring efforts on the terminal metabolite (6-CNA) rather than CPDMA, unless specific synthesis routes enrich the environment with this dimethyl analog.

References
  • European Chemicals Agency (ECHA). Acetamiprid - Substance Information and Classification. Available at: [Link]

  • PubChem. Compound Summary: this compound (CAS 221146-31-2). Available at: [Link]

  • Simon-Delso, N., et al. (2015). Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites. Environmental Science and Pollution Research. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 202: Daphnia sp. Acute Immobilisation Test. Available at: [Link][1]

  • Roberts, T.R., et al. (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.

Sources

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